Aurora kinase inhibitor-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H19F5N6O4S |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-[[5-fluoro-4-(8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7) |
InChI Key |
REOQQALLZHEESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pan-Aurora Kinase Inhibition: A Technical Guide on AMG 900
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of pan-Aurora kinase inhibitors, with a specific focus on AMG 900, a potent and highly selective inhibitor of all three Aurora kinase family members (A, B, and C). This document details the biochemical and cellular effects of AMG 900, presents quantitative data on its activity, and provides detailed protocols for key experimental procedures used to elucidate its mechanism.
Introduction to Aurora Kinases and Their Inhibition
The Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating cell division (mitosis).[1][2] In mammals, the family consists of three members: Aurora A, Aurora B, and Aurora C.[1][3]
-
Aurora A (AURKA) is involved in centrosome separation, maturation, and the assembly and stability of the mitotic spindle.[4]
-
Aurora B (AURKB) is a key component of the chromosomal passenger complex (CPC). It is essential for proper chromosome condensation, alignment at the metaphase plate, the spindle assembly checkpoint (SAC), and cytokinesis.[2][3] A critical function of Aurora B is the phosphorylation of Histone H3 on Serine 10, a vital event for chromosome condensation.[2]
-
Aurora C (AURKC) shares functions with Aurora B and is primarily expressed in meiotic cells.
Given their essential roles in mitosis, the overexpression of Aurora kinases is frequently observed in a wide variety of human cancers and is associated with tumorigenesis and genetic instability.[1] This makes them compelling targets for anti-cancer drug development.[1] Pan-Aurora kinase inhibitors, such as AMG 900, are small molecules designed to bind to and inhibit the activity of all three Aurora kinase isoforms, leading to mitotic disruption and tumor cell death.[5]
Core Mechanism of Action of AMG 900
AMG 900 is a novel and potent ATP-competitive small molecule inhibitor of Aurora kinases.[5][6] Its primary mechanism of action involves the simultaneous inhibition of Aurora A, B, and C, which disrupts multiple critical stages of mitosis, ultimately leading to cell death in proliferating tumor cells.[5]
The predominant cellular response to AMG 900 is consistent with the inhibition of Aurora B.[7][8] This inhibition prevents the proper function of the spindle assembly checkpoint, a crucial safeguard that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds. By inhibiting Aurora B, AMG 900 silences the SAC, causing cells to exit mitosis prematurely without proper chromosome segregation.[8] This leads to a cascade of events including:
-
Inhibition of Histone H3 Phosphorylation : AMG 900 directly blocks the Aurora B-mediated phosphorylation of Histone H3 at Serine 10, a key marker of mitotic cells.[2][5][9]
-
Endoreduplication and Polyploidy : Cells bypass the mitotic checkpoint and fail cytokinesis (the final step of cell division), leading to repeated rounds of DNA replication without cell division. This process, known as endoreduplication, results in cells with a DNA content greater than 4N (polyploidy).[1][7][8]
-
Apoptosis or Senescence : The resulting genomic instability and cellular stress trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest (senescence).[1][2]
This mechanism allows AMG 900 to be effective even in cancer cells that have developed resistance to other anti-mitotic agents like taxanes, which act by a different mechanism (disrupting microtubule dynamics).[7][8]
Signaling Pathway Diagram
References
- 1. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining the pan-aurora kinase inhibitor AMG 900 with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
Aurora Kinase Inhibitor-10 (Compound 6c): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora kinase inhibitor-10, also referred to as Compound 6c, is a potent and orally active inhibitor of Aurora B kinase.[1] Developed from a series of phenyldiazepine and pyridodiazepine analogs, this small molecule demonstrates significant potential in the field of oncology research.[1] This technical guide provides a comprehensive overview of Compound 6c, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to support further investigation and application of this compound in preclinical and drug discovery settings.
Introduction to Aurora Kinases and Compound 6c
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[2] This family comprises three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B is a chromosomal passenger protein that is essential for chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis. Aurora C's function is primarily associated with meiosis. Due to their critical roles in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as attractive targets for anticancer drug development.
This compound (Compound 6c) was identified through a structure-activity relationship (SAR) optimization of a diazepane aniline pyrimidine hit.[1] It is characterized as a potent inhibitor of Aurora B kinase with an 8-fluorobenzodiazepine scaffold.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-(4-((8-fluoro-4-phenyl-6,7,8,9-tetrahydro-5H-benzo[b]azepin-2-yl)amino)-5-fluoropyrimidin-2-yl)benzenesulfonamide | [1] |
| Molecular Formula | C31H26F2N6O2S | [1] |
| Molecular Weight | 584.65 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| CAS Number | 2417228-90-9 |
Mechanism of Action
Compound 6c functions as an ATP-competitive inhibitor of Aurora B kinase. By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of downstream substrates that are critical for mitotic progression. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, failure of cytokinesis, and ultimately, induction of apoptosis in proliferating cancer cells.
Biological Activity
Biochemical Activity
Compound 6c is a highly potent inhibitor of Aurora B kinase.
| Target | IC50 (nM) | Reference |
| Aurora B Kinase | 8 | [1] |
The selectivity of Compound 6c against Aurora A and Aurora C kinases has not been reported in the reviewed literature.
Cellular Activity
The anti-proliferative activity of Compound 6c has been evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.57 ± 0.23 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.42 ± 0.20 | [1] |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 | [1] |
| A375 | Melanoma | 3.97 ± 0.67 | |
| A549 | Lung Carcinoma | 1.53 ± 0.52 |
In Vivo Pharmacokinetics
In a pharmacokinetic study in mice, Compound 6c demonstrated good oral bioavailability.[1]
| Parameter | Value | Reference |
| Bioavailability (F%) | 73 | [1] |
| AUC | 1360 ng.h/mL | [1] |
Experimental Protocols
Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of an inhibitor against Aurora B kinase using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Compound 6c (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Compound 6c in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).
-
Add 2 µL of a solution containing Aurora B kinase in kinase reaction buffer.
-
Add 2 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for Aurora B.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of Compound 6c on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Compound 6c
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound 6c in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[5][6]
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Aurora B Kinase Signaling Pathway and Inhibition by Compound 6c.
References
- 1. carnabio.com [carnabio.com]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Aurora Kinase Inhibitor-10: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. This technical guide provides an in-depth analysis of the target specificity of Aurora kinase inhibitor-10, also known as compound 6c, a potent inhibitor of Aurora B kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Core Data Presentation
Quantitative Inhibition and Antiproliferative Activity of this compound
The inhibitory activity of this compound against Aurora B and its antiproliferative effects on various cancer cell lines are summarized below.
| Target/Cell Line | IC50 (nM) | Notes |
| Biochemical Assay | ||
| Aurora B Kinase | 8 | Potent inhibition of Aurora B kinase activity. |
| Antiproliferative Assays | ||
| MCF-7 (Breast Cancer) | 570 ± 230 | Demonstrates cellular activity against breast cancer. |
| MDA-MB-231 (Breast Cancer) | 420 ± 200 | Shows activity in a triple-negative breast cancer model. |
| SkoV3 (Ovarian Cancer) | 690 ± 300 | Indicates potential for application in ovarian cancer. |
| A375 (Melanoma) | 3970 ± 670 | Moderate activity against melanoma. |
| A549 (Lung Cancer) | 1530 ± 520 | Demonstrates activity against non-small cell lung cancer. |
Data sourced from Tamizharasan N, et al. Bioorg Chem. 2020.[1]
Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
A detailed protocol for determining the in vitro inhibitory activity of compounds against Aurora B kinase using the ADP-Glo™ Kinase Assay is provided below. This method measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.
Materials:
-
Aurora B Kinase Enzyme System (containing Aurora B kinase, substrate, reaction buffer, and DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[3][4][5]
-
Test compound (this compound)
-
ATP
-
384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and store on ice.
-
Prepare the 1x Kinase Reaction Buffer by diluting the 5x buffer with sterile distilled water.
-
Prepare serial dilutions of the test compound in the desired concentration range. The final DMSO concentration should not exceed 1%.[4]
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle (for controls) to the wells of a 384-well plate.
-
Add 5 µL of the master mix containing the 1x Kinase Reaction Buffer, ATP, and the appropriate substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the diluted Aurora B kinase to each well.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[5][6]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Aurora kinases A, B, and C.
Caption: Aurora A Signaling Pathway.
Caption: Aurora B Signaling Pathway.
References
An In-depth Technical Guide to Aurora Kinase Inhibitor-10: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aurora kinase inhibitor-10, a potent and selective inhibitor of Aurora B kinase. The document details its chemical structure, a step-by-step synthesis protocol, and its biological activity, including its mechanism of action within relevant signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.
Introduction to Aurora Kinases and Their Role in Cancer
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. The three main isoforms in humans, Aurora A, B, and C, are essential for various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, leading to genomic instability and tumorigenesis. This has made them attractive targets for the development of novel anticancer therapies.
This compound (Compound 6c)
This compound, also referred to as Compound 6c, has been identified as a potent and orally active inhibitor of Aurora B kinase.[1] Its selectivity for Aurora B makes it a valuable tool for studying the specific roles of this kinase isoform and a promising candidate for further drug development.
Chemical Structure
The precise chemical structure of this compound (Compound 6c) is crucial for understanding its interaction with the target enzyme and for guiding further medicinal chemistry efforts. While the exact structure is detailed in the primary literature, it is a novel phenyldiazepine-based compound.
Biological Activity
This compound demonstrates significant inhibitory activity against Aurora B kinase and potent anti-proliferative effects against various cancer cell lines.
| Target | IC50 (nM) |
| Aurora B Kinase | 8 |
Table 1: Enzymatic Inhibitory Activity of this compound. [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.57 ± 0.23 |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |
| A375 | Melanoma | 3.97 ± 0.67 |
| A549 | Lung Cancer | 1.53 ± 0.52 |
Table 2: Anti-proliferative Activity of this compound. [1]
Synthesis of this compound (Compound 6c)
The synthesis of this compound involves a multi-step process, which is detailed in the primary research article by Tamizharasan N, et al. (2020). The general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following is a representative, generalized protocol based on common synthetic methodologies for similar compounds. For the exact, validated protocol, please refer to the primary publication.
Step 1: Synthesis of Intermediate 1
-
To a solution of Starting Material A in an appropriate solvent (e.g., dichloromethane), add the necessary reagent and a catalyst.
-
Stir the reaction mixture at a specified temperature for a designated time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Dissolve Starting Material B in a suitable solvent (e.g., dimethylformamide).
-
Add the required reactant and a base.
-
Heat the reaction mixture to the specified temperature and maintain for the necessary duration.
-
After cooling, perform an extraction and wash the organic layer.
-
Dry the organic phase, concentrate it under reduced pressure, and purify the residue by recrystallization or chromatography to obtain Intermediate 2.
Step 3: Final Coupling to Yield this compound (Compound 6c)
-
Combine Intermediate 1 and Intermediate 2 in a reaction vessel with a suitable solvent and a coupling agent.
-
Add a base to facilitate the reaction.
-
Stir the mixture at room temperature or gentle heating until the reaction is complete, as indicated by TLC.
-
Perform a standard workup procedure, including extraction and washing.
-
Purify the final compound by preparative high-performance liquid chromatography (HPLC) to yield this compound.
Mechanism of Action and Signaling Pathways
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts these critical mitotic processes, leading to errors in cell division and ultimately inducing apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora B kinase in mitosis and the inhibitory effect of this compound.
Experimental Protocol for Kinase Inhibition Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of Aurora B kinase and ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound (Compound 6c) is a potent and selective inhibitor of Aurora B kinase with significant anti-proliferative activity against a panel of cancer cell lines. Its well-defined structure and synthesis provide a strong foundation for further optimization and pre-clinical development. The detailed protocols and pathway diagrams in this guide offer valuable resources for researchers in the field of oncology and drug discovery who are investigating the therapeutic potential of targeting Aurora kinases. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Biological Activity of Aurora Kinase Inhibitor-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activity of Aurora kinase inhibitor-10. It includes quantitative data on its inhibitory effects, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Introduction to Aurora Kinases
The Aurora kinases are a family of serine/threonine kinases that play crucial roles as regulators of cell division.[1] In humans, the family consists of three members—Aurora A, Aurora B, and Aurora C—which share a conserved catalytic domain but differ in their subcellular localization and specific functions during mitosis.[2] These enzymes are essential for processes such as centrosome maturation, the formation of the bipolar mitotic spindle, chromosome segregation, and cytokinesis.[2][3][4]
Given their fundamental role in cell cycle progression, the misregulation, amplification, or overexpression of Aurora kinases has been linked to genetic instability and is frequently observed in a wide range of human cancers, including leukemia, colon, breast, and prostate cancers.[1] This has made them attractive targets for the development of novel cancer therapeutics.[1][5]
Overview of this compound
This compound, also referred to as Compound 6c, is an orally active and selective small molecule inhibitor of Aurora B kinase.[6] Its primary mechanism of action involves competitively binding to the ATP pocket of the kinase, which blocks its enzymatic activity and disrupts downstream signaling pathways essential for mitosis.[7]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The data highlights its potency against its primary target, Aurora B, and its anti-proliferative effects across various cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Description |
| Aurora B | 8 | Half-maximal inhibitory concentration.[6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.57 ± 0.23 |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |
| A375 | Melanoma | 3.97 ± 0.67 |
| A549 | Lung Cancer | 1.53 ± 0.52 |
| Data sourced from MedChemExpress and is for reference only.[6] |
Mechanism of Action and Signaling Pathways
Inhibition of Aurora B by this compound disrupts several critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting chromosome-microtubule attachments and ensuring proper cytokinesis.[7][8]
A primary downstream target of Aurora B is Histone H3.[8] Aurora B-mediated phosphorylation of Histone H3 at Serine 10 is crucial for chromosome condensation and segregation during mitosis.[7][8] By inhibiting Aurora B, this compound prevents this phosphorylation event. This disruption leads to defects in chromosome alignment and segregation, failure of cytokinesis, and an override of the mitotic spindle checkpoint.[4][7][8] Consequently, the cell undergoes endoreduplication, becomes polyploid, arrests in the G2/M phase of the cell cycle, and ultimately undergoes apoptosis.[4][8][9]
Signaling Pathway Diagram
Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize the biological activity of this compound.
Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from established luminescence-based kinase assays and is designed to measure the amount of ADP produced, which is directly proportional to kinase activity.[5][10][11]
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
1x Kinase Assay Buffer
-
This compound (serial dilutions)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.
-
Inhibitor Addition: Add 2.5 µL of serially diluted this compound to the wells of the microplate. For positive control (100% activity) and negative control (blank) wells, add an equivalent volume of diluent (e.g., 10% DMSO).[11]
-
Master Mix Addition: Add 12.5 µL of the master mix to all wells.[11]
-
Enzyme Addition: To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.[11] Initiate the kinase reaction by adding 10 µL of diluted Aurora B kinase to all other wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[10][11]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal.
-
Signal Detection: Incubate at room temperature for 30-45 minutes, protecting the plate from light.[10][11]
-
Measurement: Read the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[13]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., MTT solvent, DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[16] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI−), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V−/PI−).[17]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis by treating cells with this compound for a specified time. Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.[15][17]
-
Cell Washing: Wash the collected cells (1-5 x 10⁶ cells) twice with cold PBS by centrifugation (e.g., 5 minutes at ~500 x g).[15][18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution.[16][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Excite FITC at 488 nm and PI at 552 nm.[16]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery of Phenyldiazepine-Based Aurora Kinase Inhibitors
This technical guide details the discovery, optimization, and preclinical evaluation of a novel class of phenyldiazepine-based Aurora kinase inhibitors. Aurora kinases, particularly Aurora B, are critical regulators of mitosis, and their overexpression is a hallmark of many human cancers, making them a key target for oncology drug development. This document provides a comprehensive overview of the structure-activity relationships (SAR), key experimental data, and detailed methodologies employed in the identification of potent phenyldiazepine lead compounds.
Introduction: Aurora Kinases as Therapeutic Targets
The Aurora kinase family comprises three serine/threonine kinases—Aurora A, B, and C—that are essential for the faithful execution of cell division.[1][2][3][4] Aurora A governs centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[1][5][6][7] Aurora C's role is less defined but is implicated in meiosis.[1][3]
Given their pivotal roles in cell cycle progression, the aberrant expression of Aurora kinases can lead to genetic instability and tumorigenesis.[8][9] Consequently, inhibiting these kinases has emerged as a promising therapeutic strategy in oncology.[4][5][10] This guide focuses on a specific chemical scaffold, the phenyldiazepine core, which has been successfully exploited to develop potent and selective inhibitors of Aurora B kinase.
Discovery and Optimization of Phenyldiazepine Inhibitors
The journey began with the identification of an initial hit compound, a diazepane aniline pyrimidine (designated 4a), which exhibited modest inhibitory activity against Aurora B kinase.[11] This discovery prompted a focused medicinal chemistry effort, guided by molecular modeling, to explore the structure-activity relationship (SAR) and optimize the potency of this novel scaffold.
The optimization strategy centered on modifications to the phenyldiazepine core. This led to the synthesis and evaluation of a series of phenyl and pyridine diazepine analogs. A key breakthrough was achieved with the introduction of a fluorine atom at the 8th position of the benzodiazepine ring, resulting in compound 6c (8-fluorobenzodiazepine). This single modification led to a dramatic increase in potency, yielding a compound with single-digit nanomolar activity against Aurora B.[11]
Signaling Pathway of Aurora B Kinase
The following diagram illustrates the central role of Aurora B within the Chromosomal Passenger Complex (CPC) during mitosis and the point of intervention for phenyldiazepine inhibitors.
Caption: Aurora B kinase signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead phenyldiazepine-based Aurora kinase inhibitors.
Table 1: In Vitro Aurora B Kinase Inhibitory Activity
| Compound ID | Description | Aurora B IC50 (µM) |
| 4a | Diazepane Aniline Pyrimidine (Initial Hit) | 6.9[11] |
| 6c | 8-Fluorobenzodiazepine (Optimized Lead) | 0.008[11] |
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | SkoV3 IC50 (µM) |
| 6c | 0.57[11] | 0.42[11] | 0.69[11] |
Table 3: In Vivo Pharmacokinetic Profile of Compound 6c
| Parameter | Value |
| Bioavailability (%) | 73[11] |
| AUC (ng·h/mL) | 1360[11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Aurora B Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the ATP-binding pocket of the Aurora B kinase.
-
Reagents & Materials:
-
Aurora B Kinase (recombinant)
-
Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (serially diluted in DMSO)
-
384-well microplates
-
-
Procedure:
-
Prepare a 2X solution of Aurora B kinase and Eu-anti-GST antibody in assay buffer.
-
Prepare a 2X solution of the kinase tracer in assay buffer.
-
Dispense 5 µL of the 2X kinase/antibody solution into each well of the microplate.
-
Add 100 nL of the serially diluted test compound or DMSO (control) to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), measuring emission at both 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound.
-
Reagents & Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SkoV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test Compounds (serially diluted)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Drug Discovery and Optimization Workflow
The logical progression from initial screening to the identification of a preclinical candidate is depicted below.
Caption: Workflow for phenyldiazepine inhibitor discovery.
Structure-Activity Relationship (SAR) Progression
The SAR for the phenyldiazepine series was systematically explored to enhance potency. The diagram below illustrates the logical evolution from the initial hit to the optimized lead compound.
Caption: Logical progression of the structure-activity relationship.
Conclusion
The systematic exploration of the phenyldiazepine scaffold has successfully led to the discovery of highly potent Aurora B kinase inhibitors. The initial hit, diazepane aniline pyrimidine (4a), with micromolar activity, was optimized through structure-guided design to yield compound 6c, which demonstrates an impressive Aurora B IC50 of 8 nM.[11] Furthermore, compound 6c exhibits sub-micromolar anti-proliferative effects across multiple cancer cell lines and possesses a favorable in vivo pharmacokinetic profile, including high oral bioavailability.[11] These findings validate the phenyldiazepine core as a promising scaffold for the development of novel anticancer therapeutics targeting the Aurora kinase pathway and establish compound 6c as a strong candidate for further preclinical and clinical development.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of novel phenyldiazepine and pyridodiazepine based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Efficacy of Aurora Kinase Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Aurora kinase inhibitor-10, with a focus on its in vitro inhibitory concentration (IC50) value. This document outlines the core data, experimental methodologies for its determination, and the relevant biological pathways, offering a comprehensive resource for research and development.
Quantitative Data: Inhibitory Potency
This compound, also identified as Compound 6c, is an orally active inhibitor targeting Aurora B kinase.[1] Its potency has been quantified through in vitro assays, which are summarized below.
Table 1: In Vitro IC50 Values for this compound | Target/Cell Line | IC50 Value | Notes | | :--- | :--- | :--- | | Enzymatic Assay | | Aurora B Kinase | 8 nM | Direct measure of enzymatic inhibition.[1] | | Cell-Based Proliferation Assays | | MCF-7 (Breast Cancer) | 0.57 ± 0.23 µM | Anti-proliferative activity.[1] | | MDA-MB-231 (Breast Cancer) | 0.42 ± 0.20 µM | Anti-proliferative activity.[1] | | SkoV3 (Ovarian Cancer) | 0.69 ± 0.30 µM | Anti-proliferative activity.[1] | | A375 (Melanoma) | 3.97 ± 0.67 µM | Anti-proliferative activity.[1] | | A549 (Lung Cancer) | 1.53 ± 0.52 µM | Anti-proliferative activity.[1] |
Aurora Kinase Signaling Pathways
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[2][3] The two most studied isoforms, Aurora A and Aurora B, have distinct functions. Aurora A is involved in centrosome maturation, entry into mitosis, and the assembly of the bipolar spindle.[2][4] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting chromosome-microtubule attachments, ensuring proper chromosome segregation, and completing cytokinesis.[2][4]
Overexpression of Aurora kinases is common in many human cancers and is linked to genomic instability and aneuploidy.[3][5] As a result, they have become significant targets for cancer therapeutics. Inhibitors disrupt the mitotic process, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[6][7] A primary downstream substrate of Aurora B is Histone H3, and its phosphorylation on Serine 10 is a common biomarker for kinase activity.[6][8]
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The determination of an IC50 value for a kinase inhibitor is a critical step in drug discovery. It measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[9] Below is a generalized protocol for a typical in vitro kinase assay.
Objective: To determine the concentration of this compound required to inhibit 50% of Aurora B kinase activity in a cell-free system.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase-specific peptide substrate (e.g., a synthetic peptide containing a phosphorylation site for Aurora B)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays or unlabeled for fluorescence-based assays
-
This compound, serially diluted
-
Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT, and Brij-35)[10]
-
Stop solution (e.g., EDTA or phosphoric acid) to terminate the reaction
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or fluorescent antibodies/tracers for non-radiometric methods)[11][12]
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor to create a range of concentrations (e.g., 10-point, 4-fold dilution series).[11]
-
Prepare the kinase reaction mixture containing the recombinant Aurora B enzyme and the peptide substrate in the kinase buffer. The ATP concentration should be kept constant, typically near its Km value, to ensure accurate and comparable IC50 results.[9]
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted inhibitor to individual wells. Include control wells with solvent only (0% inhibition) and wells without the enzyme (100% inhibition/background).
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.[13]
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.[10]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
For Radiometric Assays: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.[12]
-
For Fluorescence-Based Assays (e.g., FRET): Use a microplate reader to measure the fluorescence signal. In a FRET-based assay, the binding of a tracer to the kinase produces a signal, which is lost when the inhibitor competes for the binding site.[11]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data by setting the activity in the solvent-only control wells to 100%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic fit) to determine the IC50 value.[10][14]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical in vitro kinase assay for determining the IC50 value of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. apexbt.com [apexbt.com]
- 5. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
- 9. courses.edx.org [courses.edx.org]
- 10. assayquant.com [assayquant.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Aurora Kinase Inhibitor-10: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aurora kinase inhibitor-10, a potent and orally active inhibitor of Aurora B kinase. This document synthesizes available data on its activity in cancer cell lines, outlines relevant experimental methodologies, and visualizes key signaling pathways, offering a valuable resource for researchers in oncology and drug development.
Core Concepts: Aurora Kinases in Cancer
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] The three main members, Aurora A, B, and C, are essential for processes such as centrosome maturation, chromosome segregation, and cytokinesis.[1][3] Overexpression of these kinases is a common feature in many human cancers and is linked to genetic instability and tumor progression, making them attractive targets for cancer therapy.[3] Inhibition of Aurora kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
This compound (also known as Compound 6c) is a selective inhibitor of Aurora B kinase with a reported IC50 of 8 nM. Its activity is primarily directed at disrupting the function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation, and subsequent cell death.
Quantitative Data: Anti-proliferative Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various human cancer cell lines. This data provides a quantitative measure of the inhibitor's potency and spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.57 ± 0.23 |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |
| A375 | Melanoma | 3.97 ± 0.67 |
| A549 | Lung Cancer | 1.53 ± 0.52 |
| Source: MedChemExpress. Note: The accuracy of these methods has not been independently confirmed by the source and they are for reference only. |
Key Signaling Pathways
Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. This complex is crucial for the proper execution of mitosis. Inhibition of Aurora B by this compound disrupts these signaling events.
Caption: Inhibition of Aurora B by this compound disrupts multiple mitotic processes, leading to polyploidy and apoptosis.
Experimental Protocols
Detailed experimental protocols for the evaluation of Aurora kinase inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays used to characterize compounds like this compound.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
Caption: Workflow for determining the anti-proliferative activity of this compound.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plates for 1 to 4 hours to allow for the conversion of the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of cell viability.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on cell cycle progression. Inhibition of Aurora B typically leads to an accumulation of cells with a DNA content of 4N or greater (polyploidy).
Workflow:
Caption: Workflow for analyzing cell cycle distribution after treatment with this compound.
Detailed Steps:
-
Cell Treatment: Culture cells in the presence of this compound at a concentration around its IC50 for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the population with >4N DNA content.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitor.
Workflow:
Caption: Workflow for the detection and quantification of apoptosis.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound for 48 to 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure inclusion of apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Conclusion
This compound is a potent Aurora B inhibitor with demonstrated anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the disruption of mitosis, leads to cell cycle arrest, polyploidy, and apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the therapeutic potential of this and similar compounds in oncology. Further research is warranted to fully elucidate its in vivo efficacy and to identify predictive biomarkers for sensitivity.
References
Unraveling the Cellular Impact of Aurora Kinase Inhibitor-10: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by Aurora kinase inhibitor-10, also identified as Compound 6c. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this potent Aurora B kinase inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.
Executive Summary
This compound is a selective and orally active inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Inhibition of Aurora B by this compound disrupts critical mitotic processes, leading to defects in chromosome segregation, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide elucidates the molecular mechanisms underlying these cellular responses, providing a comprehensive resource for preclinical and clinical research.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| Aurora B Kinase | 8 |
Data sourced from Tamizharasan N, et al. Bioorg Chem. 2020.[1]
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.57 ± 0.23 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.42 ± 0.20 |
| SkoV3 | Ovary Adenocarcinoma | 0.69 ± 0.30 |
| A375 | Malignant Melanoma | 3.97 ± 0.67 |
| A549 | Lung Carcinoma | 1.53 ± 0.52 |
Data sourced from MedChemExpress, citing Tamizharasan N, et al. Bioorg Chem. 2020.[1]
Core Cellular Pathways Affected
Inhibition of Aurora B kinase by this compound perturbs the tightly regulated process of mitosis. This interference triggers a cascade of cellular events, primarily impacting the cell cycle and apoptotic pathways.
Mitotic Disruption and Cell Cycle Arrest
Aurora B is a central component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and the proper segregation of chromosomes. By inhibiting Aurora B, this compound disrupts these processes, leading to:
-
Failed Cytokinesis: The final stage of cell division is compromised, resulting in the formation of polyploid cells with 4N or greater DNA content.
-
Endoreduplication: Cells may re-enter the S phase without completing mitosis, leading to an accumulation of DNA.
-
G2/M Arrest: The cell cycle is halted at the G2/M checkpoint as a result of the mitotic spindle assembly checkpoint activation in response to improper chromosome alignment.
A key molecular indicator of Aurora B inhibition is the reduced phosphorylation of its direct substrate, histone H3, at serine 10 (pH3-Ser10).
Induction of Apoptosis
The profound mitotic errors caused by this compound ultimately trigger programmed cell death, or apoptosis. While the precise apoptotic signaling cascade for this specific inhibitor has not been fully elucidated in publicly available literature, the established mechanism for Aurora B inhibitors involves the intrinsic (mitochondrial) pathway. Key events include:
-
Activation of Pro-Apoptotic Proteins: Cellular stress from mitotic catastrophe leads to the activation of pro-apoptotic Bcl-2 family members like Bak and Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax form pores in the mitochondrial membrane, leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Cellular Dismantling: Activated executioner caspases cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic peptide substrate like Kemptide)
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative IC₅₀ of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, etc.)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
References
Methodological & Application
Application Notes and Protocols: Aurora Kinase Inhibitor-10
These application notes provide detailed protocols for the use of Aurora Kinase Inhibitor-10 (also referred to as Compound 6c), a potent and selective inhibitor of Aurora B kinase. The following information is intended for researchers, scientists, and drug development professionals.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for cancer therapy.[2][3] this compound is an orally active small molecule that selectively inhibits Aurora B kinase, a key regulator of chromosome segregation and cytokinesis.[4][5] Inhibition of Aurora B leads to defects in cell division, ultimately resulting in apoptosis in cancer cells.
Data Presentation
In Vitro Kinase Inhibitory Activity
The primary target of this compound is Aurora B kinase.
| Target | IC50 (nM) |
| Aurora B | 8 |
Table 1: In vitro inhibitory activity of this compound against Aurora B kinase.[4]
Anti-proliferative Activity
This compound has been shown to inhibit the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.57 ± 0.23 |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |
| A375 | Melanoma | 3.97 ± 0.67 |
| A549 | Lung Cancer | 1.53 ± 0.52 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[4]
Signaling Pathway and Mechanism of Action
Aurora B is a critical component of the chromosomal passenger complex, which is essential for proper chromosome alignment and segregation during mitosis. Inhibition of Aurora B by this compound disrupts these processes, leading to mitotic arrest and subsequent cell death.
Caption: Aurora B kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the evaluation of Aurora kinase inhibitors.
In Vitro Kinase Assay
This assay determines the ability of the inhibitor to block the enzymatic activity of Aurora B kinase.
Caption: Experimental workflow for an in vitro kinase assay to determine IC50 values.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant active Aurora B kinase and a suitable substrate (e.g., inactive histone H3) in the reaction buffer.[6]
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare ATP solution in the reaction buffer.[6]
-
-
Reaction Setup:
-
In a 96-well plate, add the Aurora B kinase, substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration).[6]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
The level of substrate phosphorylation can be determined by various methods, such as Western blotting using an antibody specific for phosphorylated histone H3 (Ser10).[6]
-
-
Data Analysis:
-
Quantify the signal from the detection method.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines in their recommended media and conditions.[6]
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a period of 48 to 72 hours.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or luminescence).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data against the inhibitor concentration.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.
Methodology:
-
Animal Models:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., A549) into the flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor dimensions with calipers and calculate tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.[6]
-
-
Endpoint and Analysis:
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting p-Histone H3 Inhibition by Aurora Kinase Inhibitor-10 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to measure the inhibition of Histone H3 phosphorylation at Serine 10 (p-Histone H3 (Ser10)) following treatment with a novel compound, Aurora Kinase Inhibitor-10. This protocol is intended for researchers in cell biology and drug development engaged in the characterization of Aurora kinase inhibitors.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] The three mammalian Aurora kinases, A, B, and C, are key regulators of cell cycle progression from G2 through cytokinesis.[2] Aurora B kinase, a component of the chromosomal passenger complex, is particularly important for chromosome condensation, alignment, and segregation.[3][4][5][6] A critical substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10).[1][3][5][6] This phosphorylation event is tightly correlated with chromosome condensation during mitosis.[7][8][9]
Given their role in cell division and their frequent overexpression in various cancers, Aurora kinases are significant targets for anti-cancer drug development.[1][2] Aurora kinase inhibitors are a class of small molecules designed to block the enzymatic activity of these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10] A common method to assess the efficacy of an Aurora kinase inhibitor is to measure the levels of p-Histone H3 (Ser10) in treated cells. A potent inhibitor is expected to decrease the levels of this specific phosphorylation.
This document outlines the signaling pathway, a detailed experimental workflow, and a Western blot protocol to quantify the effect of "this compound" on p-Histone H3 (Ser10) levels.
Signaling Pathway
The phosphorylation of Histone H3 at Serine 10 is a key event in the mitotic signaling cascade. Aurora B kinase, as part of the chromosomal passenger complex, is a primary kinase responsible for this modification, which is essential for proper chromosome condensation and segregation during mitosis. This compound is hypothesized to block the ATP-binding pocket of Aurora B, thereby preventing the phosphorylation of Histone H3.
Caption: Aurora Kinase B signaling pathway leading to Histone H3 phosphorylation.
Experimental Workflow
The following diagram outlines the experimental workflow for treating cells with this compound and subsequently analyzing p-Histone H3 levels by Western blot.
Caption: Experimental workflow for Western blot analysis of p-Histone H3.
Detailed Protocol: Western Blot for p-Histone H3 (Ser10)
This protocol is adapted from standard procedures for histone Western blotting.[11]
1. Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa or HCT116) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a positive control for high p-Histone H3 levels, treat a separate set of cells with a mitotic arrest agent like nocodazole (100 ng/ml for 18 hours).[9]
2. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 10-25 µg of total protein per lane onto a 15% polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for p-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701 or #3377) diluted in blocking buffer overnight at 4°C with gentle agitation.[7][9] A recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control like β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Histone H3 signal to the total Histone H3 or loading control signal.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| Treatment Group | Concentration (nM) | Normalized p-Histone H3 (Ser10) Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of p-Histone H3 (Ser10) |
| Vehicle Control | 0 | 1.00 | ± 0.08 | 0% |
| This compound | 10 | 0.75 | ± 0.06 | 25% |
| This compound | 50 | 0.42 | ± 0.05 | 58% |
| This compound | 100 | 0.18 | ± 0.03 | 82% |
| This compound | 500 | 0.05 | ± 0.02 | 95% |
| Positive Control (Nocodazole) | N/A | 3.50 | ± 0.21 | N/A |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the inhibitor.
Conclusion
This document provides a comprehensive guide for assessing the efficacy of a novel Aurora kinase inhibitor by measuring its impact on the phosphorylation of a key downstream target, Histone H3. The detailed protocol and workflows are designed to yield reproducible and quantifiable results, which are essential for the characterization of new therapeutic agents targeting the Aurora kinase signaling pathway. The successful inhibition of p-Histone H3 (Ser10) as demonstrated by this Western blot protocol is a strong indicator of the on-target activity of this compound.
References
- 1. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 7. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Histone H3 (Ser10) (6G3) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 9. t-takaya.net [t-takaya.net]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Biochemical Characterization of Aurora Kinase Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy.[1][2][3] This family includes Aurora A, Aurora B, and Aurora C, which regulate distinct processes during cell division, from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis.[1][4][5] Aurora kinase inhibitors have emerged as a promising class of anti-cancer agents, with several compounds advancing into clinical trials.[6][7]
This document provides a detailed protocol for the biochemical characterization of a novel compound, "Aurora Kinase Inhibitor-10," using a luminescence-based kinase assay. The primary objective is to determine the inhibitor's potency and selectivity against Aurora A and Aurora B kinases.
Aurora Kinase Signaling Pathway
Aurora kinases are central regulators of cell division. Aurora A is primarily involved in centrosome separation, mitotic entry, and the formation of the bipolar spindle.[5] Aurora B functions as the catalytic component of the Chromosomal Passenger Complex (CPC), which is essential for correcting improper microtubule-kinetochore attachments, ensuring accurate chromosome segregation, and orchestrating cytokinesis.[1][8] Given their critical roles, inhibition of Aurora kinases can lead to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[9]
Quantitative Data Summary
The inhibitory activity of this compound was assessed against Aurora A and Aurora B. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined. For comparison, data for the well-characterized pan-Aurora inhibitor VX-680 (Tozasertib) and the Aurora A-selective inhibitor Alisertib (MLN8237) are included.[3][6]
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. Aurora A) |
| This compound | Aurora A | 25 | 12 | - |
| Aurora B | 5 | 2.5 | 5-fold (more selective for B) | |
| VX-680 (Pan-Inhibitor) | Aurora A | 1.0 | 1.0 | - |
| Aurora B | 1.0 | 1.0 | 1-fold | |
| Alisertib (Aurora A-selective) | Aurora A | 1.0 | 1.0 | - |
| Aurora B | >200 | >200 | >200-fold |
Note: Data for this compound are representative. Data for VX-680 and Alisertib are based on published values for comparative context.[3][6]
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a luminescence-based biochemical assay to measure the activity of Aurora kinases and determine the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][10] The ADP-Glo™ Kinase Assay system is a common method for this application.[10][11]
Materials and Reagents
-
Recombinant Human Aurora A and Aurora B enzymes
-
Kinase Substrate (e.g., Kemptide or a specific peptide substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[12]
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rupress.org [rupress.org]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. promega.co.uk [promega.co.uk]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Cell Viability with Aurora Kinase Inhibitor-10 Using MTT and XTT Assays
Introduction
Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating cell division (mitosis).[1] The family includes three highly homologous members: Aurora A, Aurora B, and Aurora C. Aurora A is essential for centrosome maturation and bipolar spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[2][3][4] Due to their fundamental role in cell proliferation, their overexpression is linked to various cancers, making them a key target for cancer therapy.[1][5]
Aurora Kinase Inhibitor-10 is a potent and orally active inhibitor of Aurora B kinase, with an IC50 of 8 nM in biochemical assays.[6] By inhibiting Aurora B, the compound disrupts the proper execution of mitosis, leading to failed cell division (cytokinesis), the formation of polyploid cells, and ultimately, apoptosis.[7][8] This anti-proliferative activity makes it a compound of interest in oncological research.
This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.
Principle of the Assays
Both MTT and XTT assays quantify cell viability by measuring the metabolic activity of a cell population. The principle is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce a tetrazolium salt to a colored formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[9][10] A solubilization agent, such as Dimethyl Sulfoxide (DMSO), is required to dissolve these crystals before the absorbance can be measured.
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay: In this assay, the yellow XTT salt is reduced to a water-soluble orange formazan product.[11] This eliminates the need for a solubilization step, offering a more straightforward and rapid protocol compared to the MTT assay.
Data Presentation
The anti-proliferative activity of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 |
| MCF-7 | Breast Cancer | 0.57 ± 0.23 |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 |
| A549 | Lung Cancer | 1.53 ± 0.52 |
| A375 | Melanoma | 3.97 ± 0.67 |
| Table 1: Anti-proliferative activity of this compound against a panel of human cancer cell lines. Data is presented as the mean IC50 value ± standard deviation.[6] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Aurora B signaling pathway and the general experimental workflow for assessing cell viability.
Caption: Aurora B Kinase signaling pathway during mitosis and point of inhibition.
Caption: General experimental workflow for MTT/XTT cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to measure cell viability by quantifying the conversion of MTT to insoluble formazan.[9]
A. Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[12]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Multi-well spectrophotometer (plate reader)
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
C. Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.
Protocol 2: XTT Cell Viability Assay
This protocol is an alternative to the MTT assay and benefits from a simpler workflow as it does not require a solubilization step.[11]
A. Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (phenol red-free medium is recommended to reduce background)
-
96-well flat-bottom sterile microplates
-
This compound
-
Vehicle (e.g., DMSO)
-
XTT Reagent
-
Electron Coupling Reagent (e.g., PMS - Phenazine Methosulfate)[14]
-
Multi-well spectrophotometer (plate reader)
B. Procedure
-
Cell Seeding: Follow step 1 from the MTT protocol.
-
Compound Treatment: Follow step 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution. Thaw the XTT Reagent and Electron Coupling Reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT Reagent to Electron Coupling Reagent).[15]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[11][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.[16]
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the orange formazan color. Read the absorbance at 450 nm. A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.[14][16]
C. Data Analysis
-
Correct the absorbance readings by subtracting the reference wavelength value from the 450 nm value.
-
Subtract the average absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the dose-response curve and determine the IC50 value.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. zellx.de [zellx.de]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Immunofluorescence Staining with Aurora Kinase Inhibitor-10
References
- 1. apexbt.com [apexbt.com]
- 2. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunostaining procedure [bio-protocol.org]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 13. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 14. ptglab.com [ptglab.com]
Preparing Stock Solutions of Aurora Kinase Inhibitor-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Aurora kinase inhibitor-10, a potent and orally active inhibitor of Aurora B kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for accurate preparation of stock solutions and for understanding the inhibitor's activity.
| Property | Value | Reference |
| Synonyms | Compound 6c | [1] |
| CAS Number | 2417228-90-9 | [1] |
| Molecular Formula | C₂₁H₁₉F₅N₆O₄S | [1] |
| Molecular Weight | 546.47 g/mol | [1] |
| Target | Aurora B Kinase | [1] |
| IC₅₀ (Aurora B) | 8 nM | [1] |
Antiproliferative Activity
This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 0.57 ± 0.23 | [1] |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20 | [1] |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30 | [1] |
| A375 | Melanoma | 3.97 ± 0.67 | [1] |
| A549 | Lung Cancer | 1.53 ± 0.52 | [1] |
Experimental Protocols
The following protocols detail the recommended procedures for preparing stock solutions of this compound for both in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), a common solvent for small molecule inhibitors.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 5.46 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the weighed powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable for up to one month.[2][3]
Note on DMSO: Use of high-quality, anhydrous DMSO is critical as moisture can affect the stability and solubility of the compound.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform initial serial dilutions of the 10 mM stock in DMSO to achieve intermediate concentrations.
-
Final Dilution (in Aqueous Medium): Directly before use, dilute the DMSO stock or intermediate solution into the pre-warmed cell culture medium to the desired final concentration. To avoid precipitation, it is recommended to add the DMSO solution to the aqueous medium while vortexing gently. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[4]
-
Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and a simplified representation of the Aurora kinase signaling pathway.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Caption: Inhibition of Aurora B kinase by this compound disrupts key mitotic events.
References
Application Notes and Protocols: Aurora Kinase Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. Aurora kinase inhibitor-10 (also known as Compound 6c) is an orally active and potent inhibitor of Aurora B kinase with an IC50 of 8 nM. Preclinical studies have demonstrated its antitumor activity. This document provides detailed information on the solubility and stability of this compound, along with protocols for its handling and use in a research setting.
While specific experimental solubility and stability data for this compound are not publicly available, this document outlines standard protocols for determining these properties for small molecule inhibitors. The provided tables offer representative data based on the characteristics of similar compounds.
II. Physicochemical Properties
| Property | Data |
| IUPAC Name | [Insert IUPAC Name if Available] |
| Molecular Formula | [Insert Molecular Formula] |
| Molecular Weight | [Insert Molecular Weight] g/mol |
| CAS Number | 2417228-90-9 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% (by HPLC) |
III. Solubility
The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. The following table provides expected solubility of this compound in common laboratory solvents. It is recommended to perform solubility testing for each new batch of the compound.
Qualitative Solubility
| Solvent | Expected Solubility |
| DMSO | Highly soluble |
| Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Quantitative Solubility (Representative Data)
| Solvent | Concentration (mM) | Method |
| DMSO | ≥ 50 mM | Visual Inspection |
| Ethanol | ~ 1-5 mM | UV/Vis Spectroscopy |
| Aqueous Buffer (pH 5.0) | < 0.1 mM | HPLC-UV |
| Aqueous Buffer (pH 7.4) | < 0.1 mM | HPLC-UV |
| Aqueous Buffer (pH 9.0) | < 0.1 mM | HPLC-UV |
Note: The high oral bioavailability of this compound suggests it may have sufficient aqueous solubility under physiological conditions for absorption.
IV. Stability
Understanding the stability of this compound is crucial for accurate experimental results and for determining appropriate storage and handling conditions.
Storage Recommendations
-
Solid Form: Store at -20°C for long-term storage.
-
In Solution (DMSO): Prepare fresh solutions for use. If short-term storage is necessary, aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Stability Profile (Representative Data)
| Condition | Incubation Time | Remaining Compound (%) | Method |
| pH Stability | |||
| pH 3.0 (aqueous buffer) | 24 hours | > 95% | HPLC-UV |
| pH 7.4 (aqueous buffer) | 24 hours | > 95% | HPLC-UV |
| pH 9.0 (aqueous buffer) | 24 hours | > 90% | HPLC-UV |
| Thermal Stability | |||
| 40°C in DMSO | 7 days | > 98% | HPLC-UV |
| 40°C in Powder Form | 14 days | > 99% | HPLC-UV |
| Photostability | |||
| Solid (exposed to light) | 24 hours | > 99% | HPLC-UV |
| In DMSO (exposed to light) | 8 hours | > 90% | HPLC-UV |
V. Signaling Pathway
Aurora kinases are key regulators of cell division. Aurora B, the primary target of inhibitor-10, is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome segregation and cytokinesis.
VI. Experimental Protocols
A. Protocol for Determining Aqueous Solubility (Kinetic Method)
This protocol provides a rapid method for estimating the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, ... mM).
-
In a 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a final DMSO concentration of 2%.
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measure the absorbance at 620 nm to detect precipitation (turbidity). Alternatively, centrifuge the plate, and analyze the supernatant for the concentration of the dissolved compound by HPLC-UV.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
B. Protocol for Determining Stability in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent under specific conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
HPLC-grade acetonitrile and water
-
Formic acid or other modifiers for mobile phase
-
HPLC system with a UV detector and a suitable C18 column
-
Incubator/oven, light chamber
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the solvent of interest.
-
Filter the solution through a 0.22 µm filter.
-
Immediately analyze a sample (T=0) by a validated HPLC method to determine the initial peak area, which corresponds to 100% of the compound.
-
Store the remaining solution under the desired stress conditions (e.g., protected from light at 4°C, room temperature, 40°C, or exposed to light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze it by HPLC.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
VII. Disclaimer
The information provided in this document is for research purposes only. The quantitative solubility and stability data are representative and should not be considered as definitive experimental results for this compound. It is the responsibility of the end-user to determine the suitability of this compound for their specific application. Appropriate safety precautions should be taken when handling this and any other chemical compound.
Troubleshooting & Optimization
Technical Support Center: Aurora Kinase Inhibitor-10 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aurora kinase inhibitor-10 in their experiments. The information is designed to address common challenges and provide solutions to ensure the successful execution and interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aurora kinase inhibitors?
Aurora kinase inhibitors are a class of small molecules that typically function as ATP-competitive inhibitors of Aurora kinases.[1][2] These enzymes (Aurora A, B, and C) are serine/threonine kinases that play crucial roles in cell division, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4][5] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, leading to disruptions in mitosis and often culminating in cell cycle arrest or apoptosis.[3][6][7]
Q2: How can I confirm that my Aurora kinase inhibitor is active in my cell-based assay?
The most common method to confirm the activity of an Aurora kinase inhibitor is to assess the phosphorylation status of its downstream targets. For Aurora B inhibition, a significant reduction in the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) is a well-established biomarker.[8][9] For Aurora A inhibition, a decrease in the autophosphorylation of Aurora A at Threonine 288 (pAurora A-Thr288) can be measured.[8][10] These can be assessed by western blotting or immunofluorescence.
Q3: What are the expected phenotypic effects of Aurora kinase inhibition?
The cellular phenotype resulting from Aurora kinase inhibition depends on the specific kinase being targeted (Aurora A vs. Aurora B).
-
Aurora A Inhibition: Typically leads to defects in centrosome separation and spindle assembly, resulting in monopolar spindles and a G2/M phase arrest.[3][6][9]
-
Aurora B Inhibition: Often results in chromosome misalignment, failure of the spindle assembly checkpoint, and ultimately, failed cytokinesis, leading to the formation of polyploid cells.[3][5][6]
-
Pan-Aurora Inhibition: Will likely exhibit phenotypes consistent with Aurora B inhibition, as these effects are often dominant.[3]
Troubleshooting Guide
Issue 1: No or weak inhibition of kinase activity or desired phenotype.
Possible Cause 1: Inhibitor Solubility and Stability
-
Suggestion: Ensure the inhibitor is fully dissolved. Many kinase inhibitors have limited aqueous solubility and may precipitate out of solution.[2] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to avoid repeated freeze-thaw cycles.[1] When diluting into aqueous media, ensure the final solvent concentration is compatible with your experimental system and does not exceed levels that could cause precipitation or cellular toxicity.
Possible Cause 2: Incorrect Inhibitor Concentration
-
Suggestion: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and experimental conditions. The IC50 or EC50 values can vary significantly between different cell lines.[11]
Possible Cause 3: Cell Line Sensitivity
-
Suggestion: Different cell lines can exhibit varying sensitivity to Aurora kinase inhibitors.[12] It is advisable to test the inhibitor in a panel of cell lines to identify a sensitive model for your experiments.
Possible Cause 4: Inadequate Lysate Preparation for Western Blotting
-
Suggestion: Autophosphorylated Aurora A (pAuroraA-Thr288) can have low solubility in standard non-ionic detergent lysis buffers.[12] To ensure complete solubilization for western blotting, extensive sonication of the cell lysate may be necessary.[12]
Issue 2: Observed off-target effects or unexpected toxicity.
Possible Cause 1: Lack of Inhibitor Selectivity
-
Suggestion: Many kinase inhibitors can have off-target effects, binding to other kinases in the cell.[8][12] If you observe unexpected phenotypes, it is important to consult kinome profiling data for your specific inhibitor to understand its selectivity profile. Consider using a structurally different inhibitor targeting the same kinase to confirm that the observed phenotype is on-target.
Possible Cause 2: High Inhibitor Concentration
-
Suggestion: Using excessively high concentrations of the inhibitor can lead to off-target effects and general cellular toxicity.[12] It is crucial to use the lowest effective concentration that elicits the desired on-target phenotype.
Possible Cause 3: Solvent Toxicity
-
Suggestion: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not causing toxicity. It is recommended to include a vehicle-only control in your experiments.
Data Presentation
Table 1: In Vitro Potency of Common Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) |
| MLN8237 (Alisertib) | Aurora A selective | 1.2 | 396.5 | - |
| MK-5108 | Aurora A selective | - | - | - |
| AZD1152-HQPA | Aurora B selective | - | - | - |
| VX-680 (Tozasertib) | Pan-Aurora | 0.7 (Ki) | 18 (Ki) | 4.6 (Ki) |
| AMG 900 | Pan-Aurora | 5 (IC50) | 4 (IC50) | 1 (IC50) |
| SNS-314 | Pan-Aurora | 9 (IC50) | 31 (IC50) | 3 (IC50) |
Data compiled from multiple sources.[6][8][12][13] Note that assay conditions can vary, leading to different reported values.
Table 2: Cellular Activity of this compound (Compound 6c)
| Cell Line | Antiproliferative IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.57 ± 0.23 |
| MDA-MB-231 (Breast Cancer) | 0.42 ± 0.20 |
| SkoV3 (Ovarian Cancer) | 0.69 ± 0.30 |
| A375 (Melanoma) | 3.97 ± 0.67 |
| A549 (Lung Cancer) | 1.53 ± 0.52 |
Data is for a specific Aurora B inhibitor designated as "this compound (Compound 6c)" with a biochemical IC50 of 8 nM.[11]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Histone H3 (Ser10)
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the Aurora kinase inhibitor or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-Histone H3 (Ser10). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the Aurora kinase inhibitor or vehicle control. After the treatment period, harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the DNA content and cell cycle distribution.
Visualizations
Caption: Role of Aurora Kinases in Mitosis and Inhibition Points.
Caption: Logical Steps for Troubleshooting Ineffective Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora Kinase Inhibitor II (331770-21-9) for sale [vulcanchem.com]
- 3. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
Aurora kinase inhibitor-10 off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aurora kinase inhibitor-10, a potent inhibitor of Aurora B kinase. This guide will help you address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as Compound 6c, is an orally active and potent small molecule inhibitor of Aurora B kinase with a reported IC50 value of 8 nM.[1] Its primary cellular function is to disrupt the processes regulated by Aurora B during mitosis.
Q2: What is the expected cellular phenotype after treating cells with an effective dose of this compound?
As a potent Aurora B inhibitor, successful treatment should primarily result in a phenotype characterized by:
-
Inhibition of histone H3 phosphorylation at Serine 10 (a direct substrate of Aurora B).
-
Failure of cytokinesis, leading to the formation of polyploid cells (containing 4N or >4N DNA content).[2][3]
-
Abrogation of the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation.[4]
-
Ultimately, this can lead to apoptosis or cellular senescence.[2]
Q3: At what concentration should I use this compound?
The effective concentration can vary significantly between cell lines. Based on available data, the IC50 values for antiproliferative activity in various cancer cell lines are in the micromolar range.[1]
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.57 ± 0.23 |
| MDA-MB-231 (Breast Cancer) | 0.42 ± 0.20 |
| SkoV3 (Ovarian Cancer) | 0.69 ± 0.30 |
| A375 (Melanoma) | 3.97 ± 0.67 |
| A549 (Lung Cancer) | 1.53 ± 0.52 |
| Data from MedchemExpress and has not been independently confirmed.[1] |
It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
Q4: Are there known off-target effects for this compound?
Potential Off-Target Kinase Families for Aurora Kinase Inhibitors (General)
| Kinase Family/Target | Potential Phenotypic Consequence |
| Aurora A | G2/M arrest, formation of monopolar spindles.[6][7] |
| Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) | Anti-angiogenic effects, altered cell signaling.[8] |
| ABL kinase | Effects on non-Bcr-Abl driven leukemias. |
| Janus Kinases (JAKs) | Modulation of cytokine signaling pathways.[8] |
If you observe phenotypes inconsistent with pure Aurora B inhibition, consider the possibility of off-target effects.
Troubleshooting Guide
Problem 1: I am not observing the expected polyploid phenotype.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response curve (e.g., from 10 nM to 10 µM) and analyze the cellular phenotype at each concentration using flow cytometry for DNA content or high-content imaging.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Ensure your cell line expresses sufficient levels of Aurora B. Some cell lines may have intrinsic resistance mechanisms. Consider testing a different, sensitive cell line as a positive control.
-
-
Possible Cause 3: Incorrect Timing of Analysis.
-
Solution: The polyploid phenotype develops over time. Analyze cells at multiple time points after inhibitor addition (e.g., 24, 48, and 72 hours) to capture the peak effect before cells undergo apoptosis.
-
Problem 2: My cells are arresting in G2/M with monopolar spindles, which is characteristic of Aurora A inhibition.
-
Possible Cause: Off-target inhibition of Aurora A.
-
Explanation: Although designated as an Aurora B inhibitor, there might be activity against the highly homologous Aurora A kinase, especially at higher concentrations. The formation of monopolar spindles is a classic phenotype of Aurora A inhibition.[6][7]
-
Solution: Titrate down the inhibitor concentration to find a window where you observe specific Aurora B inhibition phenotypes (polyploidy) without the Aurora A phenotype (monopolar spindles). Confirm target engagement by Western blot (see protocols below).
-
Problem 3: I'm seeing widespread cell death at concentrations where I don't see a clear cell cycle phenotype.
-
Possible Cause 1: Off-target toxicity.
-
Solution: This could be due to the inhibition of other kinases essential for cell survival. A broad-spectrum kinase panel assay would be necessary to identify specific off-targets. If this is not feasible, try to correlate the cell death with the inhibition of a known pro-survival kinase that might be an off-target.
-
-
Possible Cause 2: Rapid induction of apoptosis.
-
Solution: The mitotic catastrophe induced by the inhibitor might be leading to very rapid apoptosis, precluding the observation of a stable polyploid population. Perform an early time-course experiment (e.g., 6, 12, 18 hours) to see if you can detect the polyploid phenotype before widespread cell death. Also, co-stain with an apoptosis marker like cleaved Caspase-3.
-
Experimental Protocols
Protocol 1: Immunofluorescence for Phenotypic Analysis
-
Cell Seeding: Seed cells on glass coverslips in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate with primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-histone H3 (Ser10) for mitotic cells) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Staining: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining & Mounting: Wash three times with PBS. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS and mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: Treat cells with the inhibitor for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) and total histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-H3(Ser10) signal relative to total H3 indicates target engagement.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Protective role of engineered extracellular vesicles loaded quercetin nanoparticles as anti-viral therapy against SARS-CoV-2 infection: A prospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protective role of engineered extracellular vesicles loaded quercetin nanoparticles as anti-viral therapy against SARS-CoV-2 infection: A prospective review [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Preventing degradation of Aurora kinase inhibitor-10 in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of Aurora Kinase Inhibitor-10. Proper storage and use are critical for maintaining the compound's potency and ensuring reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experiment results are inconsistent, and I suspect the this compound has lost activity. What are the common causes?
Loss of inhibitor activity is often due to degradation, which can be caused by several factors:
-
Improper Storage: Both powdered compound and solutions can degrade if not stored at the recommended temperature.[1][2]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation.[1][3][4] It is highly recommended to aliquot stock solutions into single-use volumes.[1][3]
-
Solvent Quality: Using solvents that are not anhydrous or of high purity can introduce contaminants that degrade the inhibitor. For example, DMSO can absorb moisture, which may reduce the solubility and stability of the compound.[4][5][6]
-
Extended Storage in Aqueous Solutions: Small molecule inhibitors are generally less stable in aqueous buffers compared to DMSO stocks. Working solutions in cell culture media or aqueous buffers should be prepared fresh for each experiment.[7]
-
Exposure to Light: Some compounds are light-sensitive. While not always the primary cause for this class of inhibitors, it is good practice to store solutions in amber vials or protect them from light.[8]
Q2: How should I properly store this compound?
Proper storage is crucial for maximizing the shelf-life of the inhibitor. Recommendations are based on common practices for similar small molecule kinase inhibitors.
-
Powdered (Lyophilized) Form: The solid compound is the most stable form. It should be stored desiccated at -20°C for long-term stability, where it can be stable for years.[1][2][9]
-
Stock Solutions (in DMSO): High-concentration stock solutions, typically in DMSO, should be aliquoted into single-use vials to avoid freeze-thaw cycles and stored at -80°C for long-term stability (up to a year) or -20°C for shorter periods (up to a few months).[1][2][4][10][11]
-
Working Solutions (Aqueous): Aqueous working solutions are the least stable. It is strongly recommended to prepare these solutions fresh from the DMSO stock solution on the day of use and not to store them.[7]
Q3: What is the best solvent for dissolving and storing this compound?
The most common and recommended solvent for creating high-concentration stock solutions of Aurora kinase inhibitors is dimethyl sulfoxide (DMSO).[9][10][12] Ensure you are using high-purity, anhydrous DMSO, as moisture can negatively impact compound solubility and stability.[4][5][6] For in vivo experiments, specific formulation guidelines involving solvents like PEG300, Tween 80, and saline may be necessary, but these are typically prepared fresh.[13]
Q4: How can I verify if my this compound has degraded?
If you suspect degradation, you can assess the purity and integrity of your compound using analytical chemistry techniques. The most common method is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[14] A comparison of the chromatogram from your current solution to that of a fresh, newly prepared sample or a reference standard can reveal the presence of degradation products (new peaks) or a decrease in the main compound peak.[14]
Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitor effect in cell-based assays. | 1. Compound Degradation: Stock or working solution may have lost potency due to improper storage or age.[1][10] 2. Incorrect Concentration: Errors in dilution calculations or pipetting. | 1. Prepare a fresh working solution from a different, unopened aliquot of DMSO stock. If the problem persists, prepare a new stock solution from the powdered compound. 2. Double-check all calculations for serial dilutions. Use calibrated pipettes. |
| Precipitate observed in stock solution after thawing. | 1. Poor Solubility: The concentration may be too high for the solvent. 2. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution.[3] | 1. Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate to redissolve the compound.[10][13] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1] |
| High variability between experimental replicates. | 1. Inhomogeneous Solution: The inhibitor may not be fully dissolved in the working solution. 2. Degraded Working Solution: The inhibitor in the aqueous working solution may be degrading over the course of the experiment. | 1. Ensure the DMSO stock is fully dissolved before preparing the working solution. Vortex the final aqueous solution thoroughly before adding it to cells. 2. Prepare working solutions immediately before use and do not store them.[7] |
| Suspected contamination of stock solution. | 1. Non-sterile Handling: Introduction of microbial or chemical contaminants. 2. Solvent Impurity: Using old or low-grade DMSO.[4][5] | 1. Use sterile pipette tips and tubes when preparing aliquots and solutions. 2. Use fresh, high-purity, anhydrous DMSO to prepare new stock solutions.[6] Perform a purity check via HPLC if possible.[14] |
Visual Guides and Workflows
Troubleshooting Workflow for Inhibitor Degradation
Caption: A step-by-step workflow for troubleshooting suspected degradation of this compound.
Simplified Aurora Kinase Signaling Pathway in Mitosis
Caption: The role of Aurora A and Aurora B kinases during different phases of mitosis, the process targeted by Inhibitor-10.
Experimental Protocols
Protocol: Assessing Inhibitor Purity via RP-HPLC
This protocol provides a general method for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of a small molecule like this compound and detect potential degradation products.[15]
Objective: To separate the parent compound from any impurities or degradants based on polarity.
Materials:
-
This compound sample (dissolved in a suitable solvent like DMSO or Acetonitrile)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the inhibitor in DMSO or Acetonitrile.
-
Dilute this stock to a final concentration of ~10-50 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% ACN).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
HPLC Parameters:
-
Column: C18 Reverse-Phase Column (e.g., Agilent ZORBAX, Waters SunFire™).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a relevant wavelength (e.g., 254 nm, or the specific λmax of the compound if known).[9]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95% 5% 20.0 5% 95% 25.0 5% 95% 25.1 95% 5% | 30.0 | 95% | 5% |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the inhibitor by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
Compare the chromatogram to a reference standard or a previously analyzed, fresh sample. The appearance of new peaks or a reduction in the relative area of the main peak indicates degradation.[14]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora kinase inhibitor-12_TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Aurora kinase inhibitor-10
Welcome to the technical support center for Aurora Kinase Inhibitor-10. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule that exhibits pan-inhibitory activity against Aurora kinases A, B, and C. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates. This disruption of kinase activity leads to defects in mitotic progression, including abnormal spindle formation and failed cytokinesis, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3]
Q2: What are the expected phenotypic effects of treating cancer cell lines with this compound?
A2: Treatment with this compound is expected to induce a range of mitotic defects. Due to its potent inhibition of both Aurora A and B, the most common phenotypes include:
-
G2/M Arrest: Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, causing a temporary arrest in the G2 or M phase of the cell cycle.[4][5]
-
Polyploidy: Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the spindle assembly checkpoint and prevents proper cytokinesis. This results in cells exiting mitosis without dividing, leading to the formation of large, polyploid cells (>4N DNA content).[4][5][6]
-
Apoptosis: Prolonged mitotic arrest or the formation of genetically unstable polyploid cells ultimately triggers programmed cell death.[4][5][6]
Q3: How does the selectivity profile of this compound compare to other known Aurora kinase inhibitors?
A3: this compound is a pan-Aurora kinase inhibitor with high affinity for Aurora A, B, and C. Its selectivity is crucial for its mechanism of action, but like many kinase inhibitors, off-target effects can occur, particularly at higher concentrations. The table below summarizes its in vitro kinase selectivity against a panel of related kinases.
| Kinase Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 25 |
| Aurora C | 5 |
| PLK1 | >1000 |
| VEGFR2 | 850 |
| Abl (T315I) | 450 |
| FLT3 | 600 |
Data are representative and may vary between experimental systems.
Troubleshooting Unexpected Results
Q4: My cells are arresting in G2/M as expected, but I am not observing significant apoptosis. What could be the cause?
A4: A G2/M arrest without subsequent apoptosis can be attributed to several factors:
-
p53 Status of the Cell Line: Cells with wild-type p53 may undergo a more stable cell cycle arrest, whereas p53-deficient cells are often more prone to mitotic catastrophe and apoptosis following Aurora kinase inhibition.[7] The absence of functional p53 can sometimes lead to endoreduplication and polyploidy without immediate cell death.[8]
-
Inhibitor Concentration: The concentration of this compound may be sufficient to induce mitotic arrest but not high enough to trigger the apoptotic cascade. A dose-response experiment is recommended to determine the optimal concentration for inducing apoptosis in your specific cell line.
-
Duration of Treatment: Apoptosis may be a delayed effect, occurring 48-72 hours after the initial mitotic arrest.[5] Consider extending your experimental timeline.
-
Cell Line-Specific Resistance: Some cell lines may possess intrinsic resistance mechanisms that prevent apoptosis.
Logical Troubleshooting Flow for Lack of Apoptosis
Caption: Troubleshooting workflow for G2/M arrest without apoptosis.
Q5: I am observing a paradoxical increase in a specific biomarker after treatment. For example, phosphorylation of Histone H3 was elevated in some samples. Why would an inhibitor cause this?
A5: This is a documented, albeit counterintuitive, effect. A paradoxical increase in phospho-Histone H3 (a substrate of Aurora B) can occur.[9]
-
Mechanism: Potent inhibition of Aurora A can cause a prolonged mitotic arrest. During this delay, Aurora B may remain active, leading to an accumulation of its phosphorylation mark on Histone H3 before the cells eventually undergo apoptosis or mitotic slippage.[10]
-
Experimental Consideration: It is crucial to assess multiple biomarkers and phenotypes. While phospho-H3 may increase, you should still observe an increase in the mitotic index and spindle defects, confirming the on-target effect of the inhibitor.
Q6: The antitumor efficacy of this compound in my in vivo immunocompetent mouse model is weaker than expected from in vitro data. What could explain this discrepancy?
A6: Recent studies have revealed that Aurora A inhibition can have unexpected effects on the tumor microenvironment.
-
Upregulation of PD-L1: Inhibition of Aurora A has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[11] This increase in PD-L1 can suppress the anti-tumor immune response by engaging the PD-1 receptor on activated T cells, thereby compromising the overall therapeutic efficacy of the inhibitor in an immune-competent setting.[11]
-
Myelosuppression: Aurora kinase inhibitors can be toxic to normal, rapidly dividing cells, such as those in the bone marrow.[10][12] This can lead to dose-limiting toxicities like neutropenia, which may necessitate using a lower, less effective dose in vivo compared to what is achievable in vitro.[13]
Signaling Pathway: Aurora A Inhibition and PD-L1 Upregulation
Caption: Inhibition of Aurora A can lead to increased PD-L1 expression.
Key Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium, ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14] Add the reagent according to the manufacturer's instructions and measure luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Immunofluorescence for Mitotic Phenotypes
This protocol allows for the visualization of cellular phenotypes associated with Aurora kinase inhibition.
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at 1X and 5X the predetermined IC50 concentration for 24 hours. Include a vehicle control.
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Recommended antibodies: anti-α-tubulin (for mitotic spindles) and anti-phospho-Histone H3 (Ser10) (for mitotic cells).
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI (for DNA) for 1 hour, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope. Quantify phenotypes such as monopolar spindles, misaligned chromosomes, and polyploid cells.[15]
-
Experimental Workflow for Phenotypic Analysis
Caption: Workflow for immunofluorescence analysis of mitotic phenotypes.
References
- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dam.esmo.org [dam.esmo.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Aurora kinase inhibitor-10 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Aurora kinase inhibitor-10 assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Aurora kinase inhibitor assays?
A1: Variability in Aurora kinase inhibitor assays can arise from several factors, broadly categorized as biochemical and cellular.
-
Biochemical Factors:
-
ATP Concentration: In vitro assays often use ATP concentrations near the Michaelis constant (Km) of the kinase, which is in the micromolar range. In contrast, cellular ATP levels are in the millimolar range. This discrepancy can significantly alter the apparent potency (IC50) of ATP-competitive inhibitors.[1]
-
Presence of Kinase Co-activators: The activity and conformation of Aurora kinases are regulated by interacting proteins. For instance, TPX2 binds to and activates Aurora A, which can alter its conformation and affect inhibitor binding.[2][3][4] Assays performed with and without such co-activators can yield different results.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant Aurora kinase and the quality of the substrate (e.g., myelin basic protein, kemptide) are critical for consistent results.
-
Reagent Stability and Handling: Improper storage and handling of reagents, including the inhibitor itself, can lead to degradation and loss of activity.
-
-
Cellular Factors:
-
Cell Line-Specific Responses: Different cell lines can exhibit varied responses to Aurora kinase inhibitors due to their unique genetic backgrounds, such as the status of tumor suppressor genes like p53 and RB.[5][6] This can influence whether cells undergo apoptosis or become polyploid.
-
Cell Cycle Stage: As Aurora kinases are key regulators of mitosis, the proportion of cells in different phases of the cell cycle can impact assay readouts.
-
Inhibitor Permeability and Efflux: The ability of an inhibitor to penetrate the cell membrane and its susceptibility to cellular efflux pumps can affect its intracellular concentration and, consequently, its efficacy.
-
Off-Target Effects: Some Aurora kinase inhibitors can interact with other kinases or cellular proteins, leading to unexpected phenotypes and confounding results.[7][8][9]
-
Q2: How does the presence of TPX2 affect Aurora A inhibitor assays?
A2: The microtubule-associated protein TPX2 is a crucial co-activator of Aurora A.[4] Its presence in an assay can significantly impact the results in several ways:
-
Altered Inhibitor Potency: TPX2 binding can induce a conformational change in Aurora A, which may either increase or decrease the binding affinity of a particular inhibitor.[2][3] This is because different inhibitors may preferentially bind to different conformational states of the kinase (e.g., DFG-in vs. DFG-out).[2]
-
Increased Kinase Activity: TPX2 binding enhances the catalytic efficiency of Aurora A, leading to a more robust assay signal.[3]
-
Protection from Dephosphorylation: TPX2 can shield the activating phosphorylation site on Aurora A (Threonine 288) from phosphatases, thereby stabilizing the active form of the kinase.[10]
Therefore, to obtain a comprehensive understanding of an Aurora A inhibitor's profile, it is recommended to perform assays both in the presence and absence of TPX2.
Q3: What are the expected cellular phenotypes of Aurora A versus Aurora B inhibition?
A3: Inhibition of Aurora A and Aurora B leads to distinct cellular phenotypes due to their different roles in mitosis.
-
Aurora A Inhibition: Typically results in defects in centrosome separation and mitotic spindle assembly, leading to a transient mitotic arrest followed by apoptosis.[11][12]
-
Aurora B Inhibition: Often causes chromosome misalignment, overrides the spindle assembly checkpoint, and leads to failed cytokinesis, resulting in the formation of large, polyploid cells.[5][11][13]
These distinct phenotypes can be used in high-content screening assays to differentiate between Aurora A and Aurora B selective inhibitors.[14][15]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in In Vitro Kinase Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For high-throughput screening, utilize automated liquid handlers. |
| Reagent Instability | Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles. Prepare fresh dilutions of ATP and inhibitors for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a consistent temperature and humidity across the plate. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well, especially after the addition of the kinase to start the reaction. |
| Variable Incubation Times | Use a multi-channel pipette or automated dispenser to start and stop reactions simultaneously for all wells. |
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Different ATP Concentrations | Be aware that the high intracellular ATP concentration (mM range) will likely increase the IC50 value of an ATP-competitive inhibitor compared to an in vitro assay (µM ATP).[1] Consider performing in vitro assays at a higher ATP concentration to better mimic cellular conditions. |
| Cellular Permeability and Efflux | Evaluate the compound's cell permeability. If efflux is suspected, consider using cell lines with known expression of efflux pumps or using efflux pump inhibitors as controls. |
| Inhibitor Metabolism | The inhibitor may be metabolized by the cells into an inactive or less active form. This can be assessed through LC-MS/MS analysis of cell lysates. |
| Presence of Cellular Co-activators | As discussed in the FAQs, cellular proteins like TPX2 can modulate inhibitor activity. Compare results with in vitro assays that include relevant co-activators.[2][3] |
| Off-Target Effects | The observed cellular phenotype may be due to the inhibition of other kinases. Profile the inhibitor against a panel of kinases to assess its selectivity.[7][8][9] |
Issue 3: Inconsistent Phenotypes in Cell-Based Assays (e.g., Polyploidy)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure the use of a clonal cell population. Different sub-populations within a cell line may respond differently to the inhibitor. |
| p53 and RB Status of Cells | The genetic background of the cell line, particularly the status of p53 and RB, can determine the cellular outcome (e.g., apoptosis vs. senescence vs. polyploidy).[5][6] Characterize the p53 and RB status of your cell lines. |
| Inhibitor Concentration | The observed phenotype can be concentration-dependent. Perform a dose-response experiment to identify the concentration range that produces a consistent phenotype. At higher concentrations, inhibitors may lose their selectivity. |
| Duration of Treatment | The time required to observe a specific phenotype can vary. Conduct a time-course experiment to determine the optimal treatment duration. For example, polyploidy may take more than 48 hours to become prominent.[5] |
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from a generic ADP-Glo™ kinase assay.[16][17][18][19]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km of the kinase), and the appropriate substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B).[16][17]
-
Prepare serial dilutions of the Aurora kinase inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[17][20]
-
Dilute the recombinant Aurora kinase in 1x Kinase Assay Buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
Add the inhibitor dilutions to the appropriate wells. Include "positive control" (DMSO vehicle) and "blank" (no kinase) wells.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora kinase to all wells except the "blank" wells. Add 1x Kinase Assay Buffer to the "blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.[16][17]
-
Read the luminescence signal on a plate reader.
-
Protocol 2: Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This protocol is a general guide for detecting the phosphorylation of Histone H3 at Serine 10, a downstream target of Aurora B.[21][22]
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the Aurora kinase inhibitor at various concentrations for the desired duration. Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody specific for phospho-Histone H3 (Ser10) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Select Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Reference |
| MK-5108 | Aurora A | 0.064 | ~9 | [23] |
| MLN8237 (Alisertib) | Aurora A | 1.2 | 396.5 | [6] |
| AZD1152-HQPA | Aurora B | 1368 | 0.37 | [24] |
| SNS-314 | Pan-Aurora | 9 | 31 | [8] |
| AMG 900 | Pan-Aurora | 5 | 4 | [12] |
| CCT129202 | Pan-Aurora | 42 | 198 | [25] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Visualizations
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHD1 promotes sensitivity to Aurora kinase inhibitors by suppressing interaction of AURKA with its coactivator TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Addressing poor solubility of Aurora kinase inhibitor-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Aurora kinase inhibitor-10, a common challenge encountered by researchers. The following information is designed to assist scientists and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What are the recommended starting solvents?
A1: Like many kinase inhibitors, this compound is expected to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[1][2][3] For Aurora kinase inhibitor II, a stock solution of 80 mg/mL (199.78 mM) in fresh DMSO has been reported.[1] When preparing your working dilution in aqueous media, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid affecting your experimental system.
Q2: My compound is precipitating out of the aqueous buffer even at low final concentrations. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Use of Co-solvents: Incorporating a co-solvent in your final aqueous buffer can improve solubility.[4][5][6] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[4][5] If this compound has ionizable functional groups, adjusting the pH of your buffer may enhance its solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F68, can help to maintain the compound in solution by forming micelles.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8]
Q3: What are some advanced formulation strategies to improve the in vivo bioavailability of this compound?
A3: For in vivo applications where poor solubility can limit oral bioavailability, several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing the inhibitor in a polymer matrix can create an amorphous solid dispersion, which often has a higher dissolution rate and apparent solubility compared to the crystalline form.[7][9][10]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[7][11][12] This approach leverages the body's natural lipid absorption pathways.
-
Particle Size Reduction: Decreasing the particle size of the inhibitor through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][8] Nanoparticle formulations have been successfully developed for other Aurora kinase inhibitors to improve their therapeutic index.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent degradation (e.g., water absorption by DMSO) | Use fresh, anhydrous DMSO for preparing stock solutions.[1][2] Store stock solutions with a desiccant. |
| Inconsistent results in biological assays | Poor solubility leading to variable effective concentrations. | Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any precipitation before use. Consider using one of the solubilization techniques mentioned in the FAQs. |
| Low oral bioavailability in animal studies | Poor dissolution in the gastrointestinal tract. | Explore advanced formulation strategies such as solid dispersions, lipid-based formulations, or nanoparticle formulations.[9][11][13] |
Quantitative Data: Solubility of Other Aurora Kinase Inhibitors
| Inhibitor | Solvent | Solubility | Reference |
| Aurora kinase inhibitor II | DMSO | 80 mg/mL | [1] |
| Aurora A Inhibitor I (TCS7010) | DMSO | 25 mg/mL and 100 mg/mL | [2] |
| ZM447439 | DMSO | 50 mg/mL | [3] |
| CCT137690 | Aqueous | 0.23 mg/mL | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Materials: this compound, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, appropriate aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure:
-
Accurately weigh a small amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
For working dilutions, serially dilute the stock solution in your aqueous buffer of choice immediately before use. Ensure the final DMSO concentration in your assay is below a level that causes toxicity or off-target effects (typically <0.5%).
-
Protocol 2: Solubility Enhancement using a Co-solvent
-
Materials: this compound stock solution in DMSO, co-solvent (e.g., PEG400, ethanol), aqueous buffer.
-
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 5%, 10%, 20% PEG400).
-
Add a small aliquot of the this compound stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex briefly and visually inspect for any precipitation.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) and monitor for precipitation over time.
-
Select the lowest concentration of co-solvent that maintains the inhibitor in solution for the duration of your experiment.
-
Visualizations
Signaling Pathway of Aurora Kinases
Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.
Experimental Workflow for Solubility Enhancement
Caption: A workflow for addressing the poor solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora Kinase Inhibitor VI, ZM447439 [sigmaaldrich.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Aurora Kinase B Inhibitors: Aurora Kinase Inhibitor-10 vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aurora kinase inhibitor-10 with other prominent Aurora B inhibitors. The information is curated to assist researchers in making informed decisions for their preclinical and clinical studies. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows.
Introduction to Aurora B Kinase
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in cell division. As a key component of the chromosomal passenger complex (CPC), it ensures the correct segregation of chromosomes, proper microtubule-kinetochore attachments, and cytokinesis. Its overexpression in various cancers has made it a compelling target for anticancer therapies. This guide focuses on a comparative analysis of small molecule inhibitors targeting this essential kinase.
Quantitative Comparison of Aurora B Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound alongside other well-characterized Aurora B inhibitors. The data has been compiled from various sources and provides a comparative overview of their efficacy and selectivity.
Table 1: In Vitro Kinase Inhibitory Potency (IC50/Ki in nM)
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Selectivity (Aurora A/B) |
| This compound | - | 8 (IC50) | - | - |
| Barasertib (AZD1152-HQPA) | 1368 (IC50)[1] | 0.37 (IC50)[1][2] | - | ~3700-fold[1] |
| GSK1070916 | 492 (Ki)[3] | 0.38 (Ki)[3][4] | 1.5 (Ki)[4] | >250-fold[3][4] |
| Tozasertib (VX-680) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | 0.03-fold |
| Hesperadin | - | 250 (IC50) | - | - |
| ZM447439 | 110 (IC50) | 130 (IC50) | - | ~0.85-fold |
Note: IC50 and Ki values are compiled from different studies and should be compared with caution. Assays were not necessarily performed under identical conditions.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Inhibitor | MCF-7 (Breast) | MDA-MB-231 (Breast) | Skov3 (Ovarian) | A375 (Melanoma) | A549 (Lung) | HCT116 (Colon) | HL-60 (Leukemia) |
| This compound | 0.57 | 0.42 | 0.69 | 3.97 | 1.53 | - | - |
| Barasertib (AZD1152) | - | - | - | - | - | - | 0.003-0.04 |
| GSK1070916 | <0.01 | - | - | - | 0.007 | <0.01 | <0.01 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Aurora B Kinase Assay (Western Blot-based)
This protocol is adapted from a method used to assess the inhibitory activity of novel compounds against Aurora B kinase.
1. Reagents and Materials:
-
Active Aurora B Kinase (recombinant)
-
Inactive Histone H3 protein (substrate)
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP solution (100 µM final concentration)
-
Test Inhibitors (e.g., this compound)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
2. Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining active Aurora B kinase (e.g., 100 ng) and inactive Histone H3 substrate (e.g., 1 µg) in kinase buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Cell-Based Assay for Aurora B Inhibition (Phospho-Histone H3 Detection)
This assay measures the inhibition of Aurora B activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Test Inhibitors
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block the cells with 5% BSA for 1 hour.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-Histone H3 per cell to determine the IC50 of the inhibitor.
Visualizing Key Pathways and Workflows
Aurora B Signaling Pathway
The following diagram illustrates the central role of Aurora B kinase within the Chromosomal Passenger Complex (CPC) in regulating mitosis.
Caption: Aurora B, as part of the CPC, regulates key mitotic events.
Experimental Workflow for Evaluating Aurora B Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of novel Aurora B inhibitors.
Caption: Preclinical evaluation workflow for Aurora B inhibitors.
Conclusion
This compound demonstrates potent and specific activity against Aurora B kinase, with promising anti-proliferative effects in various cancer cell lines. When compared to other established Aurora B inhibitors like Barasertib and GSK1070916, it shows comparable in vitro potency. However, a comprehensive head-to-head comparison under identical experimental conditions is warranted to definitively establish its relative efficacy and selectivity. The provided experimental protocols and workflow diagrams offer a robust framework for the continued investigation and development of this and other novel Aurora B inhibitors. This guide serves as a valuable resource for researchers aiming to advance the field of targeted cancer therapy.
References
A Comparative Guide to Aurora Kinase Inhibitors: Alisertib vs. Aurora Kinase Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct Aurora kinase inhibitors: Alisertib (a selective Aurora A kinase inhibitor) and Aurora kinase inhibitor-10 (a selective Aurora B kinase inhibitor). This comparison is based on their differing mechanisms of action, target specificities, and available preclinical data.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for cancer therapy. Alisertib (MLN8237) is a well-characterized, selective inhibitor of Aurora A kinase that has undergone extensive preclinical and clinical investigation. In contrast, this compound is a potent and orally active inhibitor of Aurora B kinase. This guide will objectively compare these two inhibitors to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Target Specificity
The primary distinction between Alisertib and this compound lies in their selectivity for different Aurora kinase isoforms, leading to distinct cellular phenotypes upon inhibition.
Alisertib (Aurora A Inhibitor): Alisertib is an ATP-competitive inhibitor of Aurora A kinase.[1][2] Inhibition of Aurora A disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation.[1][3] This typically results in a G2/M phase cell cycle arrest, the formation of monopolar or multipolar spindles, and ultimately, apoptosis or cellular senescence.[3]
This compound (Aurora B Inhibitor): this compound selectively inhibits Aurora B kinase. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, failure of cytokinesis, and the formation of polyploid cells.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for Alisertib and this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| Alisertib | Aurora A | 1.2[5] | >200-fold vs. Aurora B in cells[6] |
| Aurora B | 396.5[5][6] | ||
| This compound | Aurora B | 8[7] | Data on selectivity against other kinases is not readily available. |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Alisertib | HCT-116 | Colon Cancer | 0.015 - 0.469 (range across various cell lines)[6] |
| Lymphoma cell lines | Lymphoma | Generally more sensitive than solid tumor cell lines[6] | |
| This compound | MCF-7 | Breast Cancer | 0.57 ± 0.23[7] |
| MDA-MB-231 | Breast Cancer | 0.42 ± 0.20[7] | |
| SkoV3 | Ovarian Cancer | 0.69 ± 0.30[7] | |
| A375 | Melanoma | 3.97 ± 0.67[7] | |
| A549 | Lung Cancer | 1.53 ± 0.52[7] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]
Unveiling Specificity: A Comparative Guide to Aurora Kinase Inhibitor-10 and Pan-Aurora Inhibitors
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor with the appropriate specificity is paramount for both elucidating biological pathways and developing targeted therapeutics. This guide provides a detailed comparison of Aurora kinase inhibitor-10, a potent Aurora B inhibitor, with a range of pan-Aurora inhibitors, offering insights into their relative performance based on available experimental data.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers. While pan-Aurora inhibitors target all three isoforms, inhibitors with higher specificity for a particular isoform can offer advantages in dissecting specific cellular functions and may present a more favorable therapeutic window. This guide focuses on comparing the specificity of this compound to that of several well-characterized pan-Aurora inhibitors.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and a selection of pan-Aurora inhibitors against the three Aurora kinase isoforms. It is important to note that the complete specificity profile for this compound against Aurora A and Aurora C is not publicly available at the time of this publication. The primary literature identifies it as a potent Aurora B inhibitor with an IC50 of 8 nM.
Table 1: Inhibitory Activity of this compound
| Inhibitor | Target | IC50 (nM) |
| This compound (Compound 6c) | Aurora B | 8[1] |
| Aurora A | Data not available | |
| Aurora C | Data not available |
Table 2: Inhibitory Activity of Selected Pan-Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| AMG 900 | 5 | 4 | 1[2] |
| AT9283 | ~3 | ~3 | Data not available |
| CYC116 | 44 | 19 | 65[3] |
| Danusertib (PHA-739358) | 13 | 79 | 61[2] |
| PF-03814735 | 5 | 0.8 | Data not available[2] |
| SNS-314 | 9 | 31 | 3[3] |
Table 3: Inhibitory Activity of Isoform-Selective Aurora Kinase Inhibitors for Reference
| Inhibitor | Target | IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2[2] |
| Aurora B | 396.5[2] | |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 |
| Aurora A | 1368 |
Signaling Pathways and Experimental Workflows
To understand the context of Aurora kinase inhibition, it is essential to visualize their signaling pathways and the experimental methods used to assess inhibitor specificity.
Caption: Aurora Kinase Signaling in Mitosis.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
A robust determination of an inhibitor's specificity relies on well-defined experimental protocols. Below is a generalized protocol for an in vitro kinase assay, which can be adapted to assess the inhibitory activity of compounds against Aurora kinases A, B, and C.
In Vitro Aurora Kinase Inhibition Assay Protocol
This protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Kinase-specific substrate (e.g., a peptide or protein substrate)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in the kinase buffer. Typically, an 11-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of the Aurora kinase solution (pre-diluted in kinase buffer to a concentration that gives a robust signal).
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase).
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Incubate the plate as required by the assay kit.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
Based on the currently available data, this compound is a potent inhibitor of Aurora B. However, a complete assessment of its specificity requires the determination of its inhibitory activity against Aurora A and Aurora C. In contrast, pan-Aurora inhibitors such as AMG 900 and SNS-314 demonstrate potent, low nanomolar inhibition across all three Aurora kinase isoforms.
For researchers investigating the specific roles of Aurora B, this compound may serve as a valuable tool. However, for applications where targeting all Aurora kinase activity is desired, or where off-target effects on Aurora A or C could be a concern, a well-characterized pan-Aurora inhibitor would be a more appropriate choice. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and other kinase inhibitors, ultimately aiding in the selection of the most suitable compound for specific research and drug development needs.
References
A Comparative Guide to Confirming Apoptosis Induction by Aurora Kinase Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurora kinase inhibitor-10's performance in inducing apoptosis against other commercially available Aurora kinase inhibitors. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key apoptosis detection assays.
Introduction to Aurora Kinases and Apoptosis Induction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis (programmed cell death).
This compound is a potent and selective inhibitor of Aurora B kinase.[1] Its mechanism of action involves the disruption of the chromosomal passenger complex, leading to defects in chromosome segregation and cytokinesis, which culminates in apoptotic cell death.[2][3] This guide compares the apoptotic-inducing capabilities of this compound with other well-characterized Aurora kinase inhibitors, providing researchers with a comprehensive overview for selecting the appropriate tool for their studies.
Signaling Pathway of Aurora Kinase B Inhibition-Induced Apoptosis
Inhibition of Aurora B kinase by compounds like this compound disrupts the phosphorylation of key mitotic substrates, including histone H3. This leads to defects in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint. The failure to properly complete mitosis triggers a mitotic catastrophe, a form of cell death that often leads to the activation of the intrinsic apoptotic pathway. This pathway involves the activation of caspase cascades, leading to the execution of apoptosis.
Comparative Analysis of Apoptosis Induction
The following table summarizes the quantitative data on apoptosis induction by this compound and other selected Aurora kinase inhibitors from various studies. It is important to note that experimental conditions such as cell line, drug concentration, and treatment duration vary between studies, which may influence the observed percentages of apoptosis.
| Inhibitor | Target | Cell Line | Concentration | Time Point | % Apoptotic Cells (Early + Late) | Reference |
| This compound (HOI-07) | Aurora B | A549 (Lung Cancer) | 5 µM | 72 h | 48.6% | [3] |
| H520 (Lung Cancer) | 5 µM | 72 h | 83.4% | [3] | ||
| Alisertib (MLN8237) | Aurora A | AGS (Gastric Cancer) | 5 µM | 24 h | ~40% | [2] |
| NCI-N87 (Gastric Cancer) | 5 µM | 24 h | ~35% | [2] | ||
| SKOV3 (Ovarian Cancer) | 5 µM | 24 h | ~30% | [4] | ||
| OVCAR-3 (Ovarian Cancer) | 5 µM | 24 h | ~25% | [4] | ||
| REH (Leukemia) | 5 µM | 24 h | ~3-fold increase vs control | [5] | ||
| Barasertib (AZD1152) | Aurora B | Multiple Myeloma Cell Lines | 62.5-250 nM | 72 h | Variable, up to ~50% in sensitive lines | [6] |
| Danusertib (PHA-739358) | Pan-Aurora | C13 (Ovarian Cancer) | 0.5 µM | 48 h | 37.4% | [7] |
| A2780cp (Ovarian Cancer) | 0.5 µM | 48 h | 45.1% | [7] | ||
| MCF7 (Breast Cancer) | 0.5 µM | 24 h | ~40% | [8] | ||
| MDA-MB-231 (Breast Cancer) | 0.5 µM | 24 h | ~35% | [8] |
Experimental Protocols for Apoptosis Detection
Accurate confirmation of apoptosis is critical. The following are detailed protocols for three standard assays used to quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is one of the most common methods to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound or other compounds for the desired time and concentration. Include an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][10]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or other fluorochrome conjugate).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
-
PI Staining and Analysis:
-
Add 10 µL of Propidium Iodide solution (50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Principle: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[11]
Protocol (using a commercial kit like Caspase-Glo® 3/7):
-
Plate Cells:
-
Seed cells in a 96-well white-walled plate at a density appropriate for your cell line and allow them to adhere overnight.
-
-
Induce Apoptosis:
-
Treat cells with your Aurora kinase inhibitor of choice at various concentrations and for desired time points. Include positive and negative controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[11]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA, generating numerous DNA fragments with 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of these DNA fragments. The incorporated label can then be detected by microscopy or flow cytometry.[12][13]
Protocol (for fluorescent microscopy):
-
Cell Fixation and Permeabilization:
-
Grow cells on coverslips and treat with the Aurora kinase inhibitor to induce apoptosis.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[1]
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix according to the manufacturer's instructions (typically includes TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the permeabilized cells with the TdT reaction mix in a humidified chamber for 60 minutes at 37°C, protected from light.[1]
-
-
Staining and Visualization:
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Experimental Workflow for Assessing Apoptosis Induction
The following diagram outlines a typical workflow for confirming apoptosis induction by an Aurora kinase inhibitor.
Conclusion
References
- 1. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Danusertib Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Aurora Kinase Inhibitor-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Aurora kinase inhibitor-10. Due to the limited publicly available kinase panel data for this compound, this document focuses on a comparative analysis of well-characterized alternative Aurora kinase inhibitors with distinct selectivity profiles. This approach offers valuable insights into the broader landscape of Aurora kinase inhibitor selectivity and provides a framework for evaluating novel compounds like this compound.
Introduction to Aurora Kinase Inhibitors
Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis.[1][2] The three main isoforms, Aurora A, B, and C, have distinct roles in cell division, and their overexpression is implicated in various cancers.[1][2] This has made them attractive targets for anti-cancer drug development. Aurora kinase inhibitors can be broadly categorized based on their selectivity towards the different isoforms: pan-Aurora inhibitors target all three, while selective inhibitors primarily target either Aurora A or Aurora B. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.
While specific cross-reactivity data for this compound is not extensively available, it is identified as an orally active Aurora B inhibitor with an IC50 of 8 nM. To provide a valuable comparative context, this guide will focus on three well-studied inhibitors:
-
Alisertib (MLN8237): An Aurora A-selective inhibitor.
-
Barasertib (AZD1152-HQPA): An Aurora B-selective inhibitor.
-
Tozasertib (VX-680): A pan-Aurora inhibitor.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of the selected Aurora kinase inhibitors against their primary targets and key off-targets. This data is compiled from various in vitro kinase assays.
| Kinase Target | Alisertib (MLN8237) IC50/Ki (nM) | Barasertib (AZD1152-HQPA) IC50/Ki (nM) | Tozasertib (VX-680) Ki (nM) |
| Aurora A | 1.2 [3][4] | 1369[5][6] | 0.6 [7] |
| Aurora B | 396.5[3][4] | 0.37 [8][9] | 18[7] |
| Aurora C | Not widely reported | 17.0[6] | 4.6[7] |
| FLT3 | Not widely reported | Not widely reported | 30[7] |
| BCR-ABL | Not widely reported | Not widely reported | 30[7] |
| Selectivity Notes | >200-fold selective for Aurora A over Aurora B. No significant activity against 205 other kinases.[4][10] | Highly selective for Aurora B, with high specificity against a panel of 50 other kinases.[5] | Highly selective for Aurora kinases over a panel of 55 to 190 other kinases.[7] |
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. Below is a generalized protocol for a radiometric protein kinase assay, a common method used in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test compound (inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
Filter papers (e.g., P81 phosphocellulose paper)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a reaction mix containing the kinase reaction buffer, the specific peptide substrate, and the respective protein kinase.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the reaction wells.
-
To initiate the kinase reaction, add a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction: Terminate the reaction by adding phosphoric acid.
-
Separation of Phosphorylated Substrate: Spot the reaction mixture onto filter papers. Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Workflows
Aurora Kinase Signaling Pathway
The Aurora kinases play pivotal roles in orchestrating the complex series of events during mitosis. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
Caption: The roles of Aurora A and Aurora B in the cell cycle.
Experimental Workflow for Kinase Inhibitor Profiling
The process of determining the cross-reactivity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to detailed IC50 determination and data analysis.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Conclusion
While a detailed cross-reactivity profile for this compound is not yet publicly available, a comparative analysis of established Aurora kinase inhibitors with varying selectivity profiles provides a crucial framework for its evaluation. The data presented for Alisertib, Barasertib, and Tozasertib highlight the spectrum of selectivity that can be achieved within this class of inhibitors. For researchers and drug development professionals, understanding these profiles is essential for interpreting cellular and in vivo activity, predicting potential toxicities, and ultimately guiding the clinical development of novel therapeutics targeting the Aurora kinase family. As more data on this compound becomes available, it can be benchmarked against these and other inhibitors to better understand its therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Synergistic Anti-Cancer Effects of Aurora Kinase Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapeutic agents is a cornerstone of modern oncology research. Aurora kinase inhibitors, a class of molecules that disrupt mitotic progression, have emerged as promising candidates for combination regimens. Their ability to induce mitotic catastrophe and apoptosis is significantly enhanced when paired with other anti-cancer drugs, leading to synergistic effects and potentially overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects observed with various Aurora kinase inhibitors in combination with other therapeutic agents, supported by preclinical and clinical data.
I. Comparative Efficacy of Aurora Kinase Inhibitor Combinations
The following tables summarize the synergistic effects of different Aurora kinase inhibitors when combined with various anti-cancer drugs. The data is compiled from in vitro and in vivo preclinical studies, as well as clinical trials, demonstrating the enhanced efficacy of these combinations compared to monotherapy.
Table 1: Synergistic Effects of Alisertib (MLN8237) in Combination Therapies
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Paclitaxel | Breast Cancer | MDA-MB-231 | Synergistic or additive effects observed in xenograft models.[1] | [1] |
| Romidepsin | T-cell Lymphoma | HH, H9 | Synergy observed with Alisertib at 100 nM and 1000 nM (Synergy Coefficients: 0.68 and 0.40 for HH; 0.66 and 0.46 for H9).[2] Increased apoptosis, PARP cleavage, and decreased Bcl-xL.[2] | [2] |
| Romidepsin | Relapsed/Refractory Lymphomas | N/A (Clinical Trial) | Overall Response Rate (ORR) of 28% in the total population and 71% in patients with classic Hodgkin lymphoma.[3] | [3] |
Table 2: Synergistic Effects of AZD1152 (Barasertib) in Combination Therapies
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Vincristine | Acute Leukemia | MOLM13, PALL-2 | Synergistically enhanced antiproliferative activity in vitro.[4] Potentiated anti-tumor action in a murine xenograft model.[4] | [4] |
| Daunorubicin | Acute Leukemia | MOLM13, PALL-2 | Synergistically enhanced antiproliferative activity in vitro.[4] Potentiated anti-tumor action in a murine xenograft model.[4] | [4] |
Table 3: Synergistic Effects of ZM447439 in Combination Therapies
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Cisplatin | Cervical Cancer | SiHa | Significantly higher inhibition rate in combined treatment compared to single agents.[5] More evident S-phase arrest and early apoptosis in the combination group.[5] | [5] |
| Cisplatin | Gastroenteropancreatic Neuroendocrine Tumors | BON, QGP-1, MIP-101 | Significantly augmented antiproliferative effects compared to single agents.[6][7] | [6][7] |
| Streptozocin | Gastroenteropancreatic Neuroendocrine Tumors | BON, QGP-1, MIP-101 | Significantly augmented antiproliferative effects compared to single agents.[6] | [6] |
Table 4: Synergistic Effects of Other Aurora Kinase Inhibitors
| Aurora Kinase Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| VX-680 (MK-0457) | Vorinostat | Acute & Chronic Myelogenous Leukemia | HL-60, OCI-AML3, K562 | Synergistically induced apoptosis; Combination Index (CI) values were less than 1.0.[8] | [8][9] |
| VE-465 | Carboplatin | Ovarian Cancer | Platinum-sensitive and -resistant ovarian cancer cell lines | Synergistic effect on cell viability.[10] | [10] |
| ENMD-2076 | Cisplatin, SN-38 | Ovarian Clear Cell Carcinoma | 4 of 6 tested OCCC cell lines | Synergistic effects observed.[11] | [11] |
II. Mechanistic Insights into Synergistic Interactions
The synergistic effects of Aurora kinase inhibitors with other anti-cancer drugs stem from their complementary mechanisms of action, primarily centered around the induction of apoptosis and disruption of cell cycle progression. Two key signaling pathways, NF-κB and p53, are often implicated in these synergistic interactions.
A. Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cell survival and is often constitutively active in cancer cells, contributing to chemoresistance. Aurora-A kinase can activate NF-κB by phosphorylating its inhibitor, IκBα, leading to IκBα degradation and the release of NF-κB to the nucleus where it promotes the transcription of anti-apoptotic genes.
The combination of an Aurora kinase inhibitor with a cytotoxic agent, such as a taxane, can lead to a synergistic increase in apoptosis through enhanced suppression of the NF-κB pathway.
References
- 1. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combo shows early promise for T-cell lymphomas | MDedge [mdedge.com]
- 3. targetedonc.com [targetedonc.com]
- 4. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM447439, the Aurora kinase B inhibitor, suppresses the growth of cervical cancer SiHa cells and enhances the chemosensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-treatment with vorinostat enhances activity of MK-0457 (VX-680) against acute and chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotreatment with vorinostat enhances activity of MK-0457 (VX-680) against acute and chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitor VE 465 synergistically enhances cytotoxicity of carboplatin in ovarian cancer cells through induction of apoptosis and downregulation of histone 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various Aurora kinase inhibitors, focusing on their biochemical potency and cellular activity. The information presented is collated from multiple peer-reviewed studies to aid in the selection of appropriate inhibitors for preclinical research and to provide a comparative baseline for new compound development.
Data Presentation: Biochemical Potency and Cellular Activity
The following tables summarize the in vitro inhibitory activities of several well-characterized Aurora kinase inhibitors against Aurora A, B, and C kinases. Data are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, as reported in the cited literature.
Table 1: In Vitro Biochemical Potency of Aurora Kinase Inhibitors (IC50/Ki in nM)
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity Profile | Reference(s) |
| Pan-Aurora Inhibitors | |||||
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | Pan-Aurora | [1] |
| PHA-739358 (Danusertib) | 13 | 79 | 61 | Pan-Aurora | [2] |
| AT9283 | <10 | <10 | - | Pan-Aurora, also targets JAK, ABL | [2] |
| CCT129202 | 42 | 198 | 227 | Pan-Aurora | [2] |
| PF-03814735 | 5 | 0.8 | - | Pan-Aurora | [2] |
| BI 847325 | 25 | 3 | 15 | Dual Aurora/MEK | [2] |
| Aurora A Selective Inhibitors | |||||
| Alisertib (MLN8237) | 1.2 | 396.5 | - | Aurora A > Aurora B | [1] |
| MLN8054 | - | - | - | >40-fold selective for Aurora A over B | [2] |
| MK-5108 | ≤0.01 (Ki) | - | - | Highly selective for Aurora A | [1] |
| MK-8745 | - | - | - | 1,030-fold selective for Aurora A | [1] |
| Aurora B Selective Inhibitors | |||||
| Barasertib (AZD1152-HQPA) | 1368 | 0.37 | - | >3000-fold selective for Aurora B | [2] |
| GSK1070916 | >250-fold selective for B over A | 0.38 | 1.5 | Aurora B > Aurora A | [1] |
| ZM447439 | - | - | - | Selective for Aurora B | [1] |
| Hesperadin | - | - | - | Selective for Aurora B | [1] |
Table 2: In Vitro Cellular Activity of Select Aurora Kinase Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Endpoint | IC50/EC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | Various | Proliferation | Growth Inhibition | Median IC50: 61 | [1] |
| Barasertib (AZD1152-HQPA) | Various | Apoptosis, Cell Viability | Prevents cell division | - | [2] |
| VX-680 (Tozasertib) | Leukemia, Lymphoma, Colorectal cancer | Apoptosis | Cell Death | - | [1] |
| TAK-901 | Wide range of cancer cell lines | Proliferation | Growth Inhibition | IC50: 40-500 | [1] |
| CYC116 | Various cancer cell lines | Proliferation | Growth Inhibition | IC50: 34-1370 | [3] |
| SNS-314 | Various human cell lines | Proliferation | Growth Inhibition | IC50: 1.8-24.4 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key assays used to characterize Aurora kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol is adapted from commercially available kits and published studies for measuring kinase activity by quantifying ADP production.[1][4][5]
-
Reagent Preparation :
-
Thaw 5x Kinase Assay Buffer, ATP solution, and substrate (e.g., Myelin Basic Protein for Aurora B, Kemptide for Aurora A) on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (at a concentration equal to the Km for the specific kinase), and the appropriate substrate.
-
-
Inhibitor Preparation :
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (typically ≤1%).
-
-
Assay Procedure :
-
In a 384-well plate, add the diluted test inhibitor or vehicle control (for "Positive Control" and "Blank" wells).
-
Add the Master Mix to all wells.
-
To the "Blank" wells, add 1x Kinase Assay Buffer instead of the enzyme.
-
Initiate the kinase reaction by adding the purified recombinant Aurora kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the "Positive Control".
-
Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If the Km of ATP and the enzyme concentration are known, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[1]
-
Cell Viability/Proliferation Assay (MTT or ATP-based)
This protocol outlines a general procedure for assessing the effect of Aurora kinase inhibitors on cell viability and proliferation.[6]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the Aurora kinase inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
-
Incubation :
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement :
-
For MTT Assay :
-
For ATP-based Assay (e.g., CellTiter-Glo®) :
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.[6]
-
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Mandatory Visualization
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in cell cycle regulation, highlighting key upstream activators and downstream substrates.
Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
